Technical Documentation Center

181427-66-7 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 181427-66-7
  • CAS: 181427-66-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Solubility Profile of Abiraterone Acetate Polymorphs

Foreword: The Critical Role of Polymorphism in Drug Development In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Among these, p...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Polymorphism in Drug Development

In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Among these, polymorphism—the ability of a compound to exist in multiple crystalline forms—stands out as a critical attribute that can profoundly influence a drug's manufacturability, stability, and, most importantly, its clinical efficacy.[1][2] Different polymorphs of the same API, despite being chemically identical, can exhibit distinct physicochemical properties, including solubility, dissolution rate, and bioavailability.[1][2] For a drug like Abiraterone Acetate, a Biopharmaceutics Classification System (BCS) Class IV compound with inherently low solubility and low permeability, understanding the nuances of its polymorphic forms is not merely an academic exercise but a necessity for optimal drug product development. This guide provides a comprehensive technical overview of the thermodynamic solubility of Abiraterone Acetate polymorphs, offering both foundational knowledge and practical methodologies for researchers, scientists, and drug development professionals.

Introduction to Abiraterone Acetate and its Polymorphism

Abiraterone Acetate is a prodrug of abiraterone, an inhibitor of CYP17A1, and a cornerstone in the treatment of metastatic castration-resistant prostate cancer.[1][2] Its efficacy is, however, hampered by its poor aqueous solubility, which contributes to a low and variable oral bioavailability of less than 10%.[3][4] The challenge of its low solubility is further compounded by the existence of multiple polymorphic forms. To date, several crystalline forms of Abiraterone Acetate have been identified, commonly designated as Forms A, B, C, and D.[5][6] Each of these forms possesses a unique internal crystal lattice, which in turn dictates its macroscopic properties, including its thermodynamic solubility. The most stable polymorph at a given temperature will, by definition, exhibit the lowest solubility, while metastable forms will have higher solubilities.[7] This solubility difference is a direct consequence of the variation in the Gibbs free energy between the polymorphic forms.

Characterization of Abiraterone Acetate Polymorphs

A prerequisite to any solubility study is the unambiguous identification and characterization of the polymorphic forms. A multi-technique approach is essential for a comprehensive understanding of the solid state of each form.

Powder X-Ray Diffraction (PXRD)

PXRD is the gold standard for identifying crystalline polymorphs. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint." While a complete, verified list of all polymorph peaks is not consistently available across all public literature, patents and research articles provide characteristic peaks for differentiation.

Table 1: Reported Characteristic PXRD Peaks (2θ) for Abiraterone Acetate Polymorphs

PolymorphCharacteristic 2θ Peaks
Form A Data not consistently available in comparative literature.
Form B Data not consistently available in comparative literature.
Form C Data not consistently available in comparative literature.
Form D Data not consistently available in comparative literature.

Note: The lack of a centralized, public database with side-by-side comparative data for all known polymorphs necessitates that any in-house characterization should be rigorously referenced against originator patents and any available literature.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal methods are crucial for investigating the thermodynamic properties of polymorphs.

  • DSC measures the heat flow into or out of a sample as a function of temperature. It can identify melting points, glass transitions, and solid-solid transitions between polymorphs. The melting point of a stable polymorph is typically higher than that of a metastable form. The enthalpy of fusion (ΔH_f), also determined by DSC, is a critical parameter for thermodynamic calculations. For instance, a reported melting point for one crystalline form of Abiraterone Acetate is approximately 144-145°C.[5]

  • TGA measures the change in mass of a sample as a function of temperature. It is primarily used to detect the presence of solvates or hydrates and to determine the thermal stability of the compound. For anhydrous polymorphs, no significant mass loss is expected before decomposition.

The interplay between these techniques can help establish the relative stability of the polymorphs. For example, a DSC scan of a metastable form may show an exothermic recrystallization to a more stable form before the final melting endotherm.

dot

Caption: Workflow for Thermal Analysis of Polymorphs.

Thermodynamic Solubility: Principles and Measurement

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure. For polymorphs, this equilibrium is critical. A solution saturated with a metastable polymorph is supersaturated with respect to the more stable form. Given enough time, the metastable form will dissolve and the more stable form will precipitate until the solution reaches equilibrium with the stable form.

The Shake-Flask Method for Equilibrium Solubility Determination

The gold standard for determining thermodynamic solubility is the shake-flask method.[8] This method ensures that equilibrium is reached between the undissolved solid and the solvent.

Experimental Protocol: Shake-Flask Solubility Measurement

  • Preparation: Add an excess amount of the specific Abiraterone Acetate polymorph to a known volume of the desired solvent (e.g., water, phosphate buffer pH 6.8) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure equilibrium is reached and maintained.

  • Equilibration: Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a prolonged period. The time required to reach equilibrium must be determined experimentally by taking samples at various time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved drug remains constant.[8]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm) that does not adsorb the drug.

  • Quantification: Analyze the concentration of Abiraterone Acetate in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

  • Solid-State Analysis: Recover the remaining solid and re-analyze it using PXRD to confirm that no polymorphic transformation has occurred during the experiment. This step is critical, especially when working with metastable forms.

dot

Shake_Flask_Workflow Start Start with Pure Polymorph Add_Excess Add Excess Solid to Solvent Start->Add_Excess Equilibrate Agitate at Constant T (e.g., 48-72h) Add_Excess->Equilibrate Separate Centrifuge & Filter (0.22 µm) Equilibrate->Separate Analyze_Liquid Quantify Concentration (HPLC) Separate->Analyze_Liquid Filtrate Analyze_Solid Analyze Remaining Solid (PXRD) Separate->Analyze_Solid Solid Result Thermodynamic Solubility Analyze_Liquid->Result Check_Transformation Polymorphic Transformation? Analyze_Solid->Check_Transformation Check_Transformation->Result No Invalidate Result Invalidated Check_Transformation->Invalidate Yes

Caption: Shake-Flask Method for Thermodynamic Solubility.

Expected Solubility Profile of Abiraterone Acetate Polymorphs

While direct comparative data is scarce, the principles of thermodynamics allow us to predict the relationship between stability and solubility. The most thermodynamically stable form will have the lowest Gibbs free energy and, consequently, the lowest solubility. Metastable forms will exhibit higher solubilities.

Table 2: Hypothetical Thermodynamic Solubility Profile of Abiraterone Acetate Polymorphs

PolymorphRelative Thermodynamic StabilityExpected Aqueous Solubility (at 25°C)
Form I Most StableLowest
Form II MetastableHigher than Form I
Form III MetastableHigher than Form I
Form IV Least Stable (most metastable)Highest

This table illustrates the expected relationship. Actual values must be determined experimentally.

Advanced Thermodynamic Analysis: The van't Hoff Plot

To gain a deeper understanding of the thermodynamics of dissolution, solubility studies can be performed at various temperatures. The data can then be used to construct a van't Hoff plot, which relates the natural logarithm of the mole fraction solubility (ln x) to the inverse of the absolute temperature (1/T).[10]

The van't Hoff equation is given by: ln x = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

Where:

  • x is the mole fraction solubility

  • ΔH_sol is the enthalpy of solution

  • ΔS_sol is the entropy of solution

  • R is the ideal gas constant

  • T is the absolute temperature

By plotting ln x versus 1/T, a linear relationship is often observed, from which the enthalpy and entropy of solution can be calculated from the slope and intercept, respectively.[10] Comparing the van't Hoff plots for different polymorphs can reveal the temperature at which their solubilities are equal, known as the transition temperature for enantiotropic systems.

dot

van_t_Hoff_Plot cluster_plot van't Hoff Plot y_axis ln(Solubility) x_axis 1/T (K⁻¹) origin origin->y_axis origin->x_axis A1 A2 A3 A1->A3 A_line Polymorph I (Stable) B1 B2 B3 B1->B3 B_line Polymorph II (Metastable)

Caption: Illustrative van't Hoff Plot for Two Polymorphs.

Conclusion and Practical Implications

The polymorphic landscape of Abiraterone Acetate presents both challenges and opportunities in drug development. A thorough understanding of the thermodynamic solubility of each polymorph is not just a regulatory expectation but a scientific necessity for developing a robust, stable, and effective drug product. While publicly available data directly comparing the solubilities of Forms A, B, C, and D are limited, the established methodologies of solid-state characterization and equilibrium solubility determination provide a clear path forward for any research team.

By employing rigorous techniques such as PXRD, DSC, and the shake-flask method, drug developers can:

  • Identify and select the optimal polymorphic form with the desired balance of stability and bioavailability.

  • Establish a comprehensive control strategy for the API to prevent unwanted polymorphic transformations during manufacturing and storage.

  • Generate crucial data to support regulatory filings and ensure product quality and consistency.

Ultimately, a deep dive into the thermodynamic solubility profile of Abiraterone Acetate polymorphs is a critical investment that pays dividends in the form of a safer, more effective, and more reliable therapeutic for patients.

References

  • Polymorphs of abiraterone acetate and preparation method thereof. (2010). Eureka | Patsnap. [Link]

  • Mei, X., et al. (2022). Improving the dissolution behaviors and bioavailability of abiraterone acetate via multicomponent crystal forms. PubMed. [Link]

  • Polymorphs of abiraterone acetate and preparation method thereof. (n.d.).
  • Rana, H., et al. (2025). Refining the Performance of Abiraterone Acetate through Industry-friendly Techniques for Improving Functionality. Ars Pharmaceutica. [Link]

  • Khadka, P., et al. (2020). Improved Dissolution and Pharmacokinetics of Abiraterone through KinetiSol® Enabled Amorphous Solid Dispersions. PMC. [Link]

  • (2011). Solid State Characterization of Pharmaceuticals. Wiley. [Link]

  • Kourilova, H., et al. (2016). Physicochemical characteristics of abiraterone acetate used for the treatment of prostate cancer. PeerJ Preprints. [Link]

  • Formulating abiraterone acetate-HPMCAS-based amorphous solid dispersions: insights into in vitro and biorelevant dissolution assessments and pharmacokinetic evaluations. (2024). RSC Publishing. [Link]

  • (2011). 202379Orig1s000. accessdata.fda.gov. [Link]

  • Oxidation stability of abiraterone acetate. (2014).
  • Li, B., et al. (2018). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. PMC. [Link]

  • Abiraterone Acetate Stability Report. (n.d.). Scribd. [Link]

  • Singh, I., et al. (2022). Systematic Development of Solid Lipid Nanoparticles of Abiraterone Acetate with Improved Oral Bioavailability and Anticancer Activity for Prostate Carcinoma Treatment. ACS Omega. [Link]

  • van Nuland, M., et al. (2025). Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate. PMC. [Link]

  • Kourilova, H., et al. (n.d.). Physicochemical characteristics of abiraterone acetate used for the treatment of prostate cancer. ResearchGate. [Link]

  • Blagden, N., et al. (2025). Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?. Crystal Growth & Design. [Link]

  • Gupta, A., et al. (2021). AQbD Driven Development of an RP-HPLC Method for the Quantitation of Abiraterone Acetate for its Pharmaceutical Formulations in the Presence of Degradants. Journal of Applied Pharmaceutical Science. [Link]

  • (2024). Solid-State Characterization in Drug Development and Formulation. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • (2022). Determining the Transition Temperature of Enantiotropic Polymorphs with Slow Transformation Kinetics. Improved Pharma. [Link]

  • (n.d.). 1 Solid State and Polymorphism of the Drug Substance in the Context of Quality by Design and ICH Guidelines Q8–Q12. Wiley-VCH. [Link]

  • Solymosi, T., et al. (2018). Solubility Measurements at 296 and 310 K and Physicochemical Characterization of Abiraterone and Abiraterone Acetate. Journal of Chemical & Engineering Data. [Link]

  • Urakami, K., et al. (2002). A novel method for estimation of transition temperature for polymorphic pairs in pharmaceuticals using heat of solution and solubility data. PubMed. [Link]

  • Abiraterone Acetate Complexes with Biometals: Synthesis, Characterization in Solid and Solution, and the Nature of Chemical Bonding. (2023). MDPI. [Link]

  • Ma, S., et al. (2018). SYNTHESIS OF THE ANTI-PROSTATE CANCER DRUG ABIRATERONE ACETATE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Urakami, K., et al. (n.d.). Estimation of Transition Temperature of Pharmaceutical Polymorphs by Measuring Heat of Solution and Solubility. ResearchGate. [Link]

  • (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]

  • Formulating abiraterone acetate-HPMCAS-based amorphous solid dispersions: insights into in vitro and biorelevant dissolution assessments and pharmacokinetic evaluations. (2024). PMC. [Link]

  • The van't Hoff plots of the mole fraction solubility (ln x) of polymorphic forms of TTL. (n.d.). ResearchGate. [Link]

Sources

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) Studies of Steroidal CYP17 Inhibitors

[1] Executive Summary This technical guide provides a rigorous analysis of steroidal inhibitors targeting Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2][3] Designed for drug...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a rigorous analysis of steroidal inhibitors targeting Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2][3] Designed for drug discovery scientists, this document moves beyond basic pharmacology to explore the structural determinants of potency, selectivity, and metabolic stability. We examine the evolution from the first-in-class inhibitor, abiraterone acetate, to next-generation multi-target agents like galeterone, providing actionable protocols for biochemical validation.

Target Biology & Structural Basis

The Dual Function of CYP17A1

CYP17A1 is a microsomal monooxygenase that catalyzes two sequential reactions on the steroid scaffold, essential for the production of glucocorticoids and sex steroids.[1][2][4][5][6]

  • 17ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Hydroxylase Activity:  Hydroxylation of pregnenolone and progesterone at the C17 position.[2][7][5][8] This is the "gateway" step.
    
  • 17,20-Lyase Activity: Cleavage of the C17-C20 bond to form dehydroepiandrosterone (DHEA) and androstenedione.[1][2] This is the rate-limiting step in androgen biosynthesis.

Therapeutic Rationale: In Castration-Resistant Prostate Cancer (CRPC), tumors upregulate autocrine androgen production. Traditional androgen deprivation therapy (ADT) targets gonadal sources, but CYP17A1 inhibition blocks androgen synthesis in the testes, adrenal glands, and the tumor microenvironment.[9]

The Heme Coordination Mechanism

The defining feature of high-affinity CYP17 inhibitors is the coordination of a nitrogen-containing heterocycle to the heme iron (Fe) within the enzyme's active site.

  • Type II Binding: The inhibitor nitrogen displaces the water molecule acting as the sixth ligand to the heme iron. This interaction is spectroscopically distinct (see Section 4.[1]2) and typically results in high-affinity, slowly reversible inhibition.

The Pharmacophore: SAR Logic of Steroidal Inhibitors

The design of steroidal CYP17 inhibitors relies on mimicking the natural substrate (pregnenolone) while introducing a "warhead" to deactivate the catalytic center.[1]

Region A: The C17 "Warhead" (Heme Coordination)

The C17 position is the critical determinant of potency.[1]

  • Heterocycle Selection: The heterocycle must possess an accessible nitrogen lone pair to coordinate with the heme iron.

    • 3-Pyridyl (Abiraterone):[1] Provides optimal geometry for Fe-coordination. The

      
       nitrogen aligns perpendicularly to the porphyrin plane.
      
    • Benzimidazole (Galeterone/VN/124-1):[1] Increases potency and introduces additional hydrophobic interactions within the active site pocket.

  • Geometry: The bond angle between the steroid D-ring and the heterocycle is crucial. A

    
     double bond (see below) often locks the heterocycle in a planar orientation favorable for binding.[1]
    
Region B: The Steroid Nucleus (Scaffold)

The androstane or pregnane scaffold provides the hydrophobic bulk necessary to fit the substrate-binding pocket.

  • 
    -Diene System: 
    
    • The

      
       double bond eliminates the C17 chirality and restricts the rotation of the C17-heterocycle, reducing the entropic cost of binding.[1]
      
    • The

      
       double bond mimics the A/B ring conformation of pregnenolone.[1]
      
  • Planarity: Flattening the steroid backbone generally improves fit within the hydrophobic access channel of CYP17A1.[1]

Region C: The C3 Position (Bioavailability)[1]
  • 3

    
    -OH:  The natural hydroxyl group is essential for hydrogen bonding within the access channel but suffers from rapid glucuronidation (Phase II metabolism).
    
  • Esterification (Prodrugs): Acetylation (e.g., Abiraterone Acetate) protects the 3-OH group, improving oral bioavailability and lipophilicity.[1] The ester is hydrolyzed in vivo to the active drug.

Visualization: SAR Decision Workflow

The following diagram illustrates the logical progression in optimizing a steroidal scaffold for CYP17 inhibition.

SAR_Workflow Start Lead Scaffold (Androstane/Pregnane) Step1 C17 Modification (Heme Coordination) Start->Step1 Check1 Type II Binding? Step1->Check1 Check1->Step1 No (Weak Binding) Step2 D-Ring Rigidification (Introduce u039416) Check1->Step2 Yes (Spectral Shift) Step3 C3 Optimization (Bioavailability) Step2->Step3 Step4 Selectivity Screen (CYP17 vs CYP21A2) Step3->Step4 Step4->Step1 Low Selectivity (Refine Heterocycle) Final Clinical Candidate (e.g., Abiraterone) Step4->Final High Selectivity

Caption: Iterative SAR workflow for optimizing steroidal CYP17 inhibitors, moving from heme coordination to selectivity profiling.

Comparative Data: Abiraterone vs. Galeterone

The evolution of steroidal inhibitors is best understood by comparing the first-generation standard (Abiraterone) with next-generation agents (Galeterone).[1][2][10]

FeatureAbiraterone (Active Metabolite)Galeterone (VN/124-1)SAR Insight
C17 Substituent 3-PyridylBenzimidazoleBenzimidazole offers a larger surface area for hydrophobic contact and stronger heme coordination.[1]
Scaffold Androsta-5,16-dieneAndrosta-5,16-dieneBoth utilize the

bond to lock the C17 substituent orientation.
CYP17 IC50 (nM) ~2 - 4 nM~0.3 - 2 nMGaleterone typically shows higher intrinsic potency in microsomal assays.[1]
Mechanism CYP17 Inhibition (Irreversible)CYP17 Inhibition + AR DegradationThe benzimidazole tail enables dual-targeting (AR antagonism/degradation), termed "Polypharmacology."[1]
Selectivity Moderate (Inhibits CYP21A2)Improved Lyase SelectivityAbiraterone requires prednisone to manage mineralocorticoid excess due to CYP21A2 blockade.[1]

Experimental Protocols (Self-Validating Systems)

Microsomal CYP17 Inhibition Assay

Objective: Determine the IC50 of a candidate inhibitor against CYP17A1 using human testicular microsomes or recombinant enzymes.

Reagents:

  • Enzyme Source: Human testicular microsomes or Yeast microsomes expressing human CYP17A1/POR.

  • Substrate:

    
    -Progesterone or unlabeled Progesterone (2 
    
    
    
    M final).[1]
  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 50 mM Potassium Phosphate (pH 7.4).

Protocol:

  • Pre-incubation: Incubate microsomes (20

    
    g protein) with the test compound (various concentrations in DMSO, <1% v/v) in phosphate buffer for 10 minutes at 37°C. Control: DMSO vehicle only.
    
  • Initiation: Add the substrate (Progesterone) and NADPH regenerating system to a final volume of 200

    
    L.
    
  • Reaction: Incubate for 10–20 minutes at 37°C. Critical: Ensure reaction remains in the linear range (typically <15% substrate depletion).[1]

  • Termination: Stop reaction by adding 1 mL ice-cold Ethyl Acetate or CH2Cl2.

  • Extraction: Vortex vigorously for 1 minute, centrifuge at 3000 x g for 5 minutes. Transfer the organic phase to a fresh tube and evaporate to dryness under nitrogen.

  • Analysis: Reconstitute in mobile phase (e.g., MeOH:H2O). Analyze via HPLC-UV (240 nm) or LC-MS/MS to quantify the conversion of Progesterone to 17

    
    -hydroxyprogesterone (17-OHP) and Androstenedione.[1]
    

Validation Criteria:

  • Positive Control: Abiraterone (IC50 should be ~2–5 nM).[1]

  • Mass Balance: Sum of substrate + products should equal initial substrate concentration (within 10% error).

Spectral Binding Assay (Type I vs. Type II)

Objective: Confirm direct coordination of the inhibitor nitrogen to the heme iron.[1]

Protocol:

  • Baseline: Place recombinant CYP17A1 (1

    
    M) in two cuvettes (Sample and Reference) in a dual-beam spectrophotometer. Record baseline (400–500 nm).[1]
    
  • Titration: Add the test compound to the Sample cuvette and an equal volume of solvent (DMSO) to the Reference cuvette.

  • Scan: Record the difference spectrum (Sample minus Reference).

  • Interpretation:

    • Type II Spectrum (Desired): Peak at ~425 nm, Trough at ~390 nm.[1] Indicates nitrogen ligation to heme iron (low spin state).[1]

    • Type I Spectrum (Substrate-like): Peak at ~390 nm, Trough at ~420 nm. Indicates displacement of water but no iron coordination (high spin state).[1]

Selectivity & Toxicology

A major failure mode for steroidal inhibitors is the off-target inhibition of CYP21A2 (21-hydroxylase) and CYP11B1 (11


-hydroxylase) .[1]
  • The Pathway Problem:

    • Inhibition of CYP21A2 prevents the conversion of Progesterone to Deoxycorticosterone (DOC) and 17-OHP to Deoxycortisol.[1]

    • Consequence: Accumulation of upstream mineralocorticoids (DOC) leads to hypertension and hypokalemia.[1] This is why Abiraterone is co-administered with prednisone (to suppress ACTH drive).[1]

  • SAR for Selectivity: Bulky substituents at the C6 or C7 position of the steroid scaffold can introduce steric clashes with CYP21A2 (which has a more restricted active site than CYP17A1), improving selectivity.[1]

Pathway Visualization

The following diagram highlights the critical enzymes and the impact of non-selective inhibition.

Steroid_Pathway Chol Cholesterol Prog Progesterone Chol->Prog DOC Deoxycorticosterone (Mineralocorticoid) Prog->DOC CYP21A2 OHP 17-OH-Progesterone Prog->OHP CYP17A1 (OH) Andro Androstenedione (Androgen Precursor) OHP->Andro CYP17A1 (Lyase) CYP17_1 CYP17A1 (Hydroxylase) CYP17_2 CYP17A1 (Lyase) CYP21 CYP21A2 (Off-Target) Inhib Steroidal Inhibitor (Abiraterone) Inhib->CYP17_1 Inhib->CYP17_2 Inhib->CYP21 Side Effect

Caption: Steroidogenesis pathway showing the intended CYP17A1 targets and the CYP21A2 off-target liability.

References

  • Potter, G. A., et al. (1995). Novel steroidal inhibitors of human cytochrome P45017 alpha (17 alpha-hydroxylase-C17,20-lyase): potential agents for the treatment of prostatic cancer. Journal of Medicinal Chemistry. Link

  • Handratta, V. D., et al. (2005). Novel C-17-heteroaryl steroidal CYP17 inhibitors/antiandrogens: synthesis, in vitro biological activity, pharmacokinetics, and antitumor activity in the LAPC4 human prostate cancer xenograft model.[10] Journal of Medicinal Chemistry. Link

  • DeVore, N. M., & Scott, E. E. (2012). Structures of cytochrome P450 17A1 with prostate cancer drugs abiraterone and TOK-001. Nature. Link[1]

  • Auchus, R. J. (2017). The classic and backdoor pathways of androgen biosynthesis.[1] Biochemical Society Transactions. Link

  • Yamaoka, M., et al. (2012). Orteronel (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys. Journal of Steroid Biochemistry and Molecular Biology. Link

  • FDA Drug Label. ZYTIGA® (abiraterone acetate) tablets.[1] U.S. Food and Drug Administration.[4][7][10] Link

Sources

Foundational

Preclinical Toxicology and Safety Profile of Betrixaban (CAS 181427-66-7)

Topic: Preclinical Toxicology and Safety Profile of CAS 181427-66-7 (Betrixaban) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Betrixaban (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preclinical Toxicology and Safety Profile of CAS 181427-66-7 (Betrixaban) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Betrixaban (CAS 181427-66-7), formerly marketed as Bevyxxa, represents a distinct class of oral direct Factor Xa (FXa) inhibitors. Unlike other agents in its class (e.g., rivaroxaban, apixaban), Betrixaban is characterized by a unique pharmacokinetic profile featuring minimal renal clearance (<7%) and predominant hepatobiliary excretion. This guide synthesizes the preclinical safety data that supported its regulatory approval for extended prophylaxis of venous thromboembolism (VTE).

The toxicological profile of Betrixaban is dominated by exaggerated pharmacology (hemorrhage) , with a notable absence of off-target organ toxicity in repeat-dose studies. Its safety assessment highlights a critical trade-off: reduced renal dependency mitigates accumulation risks in kidney disease but heightens sensitivity to P-glycoprotein (P-gp) modulation.

Molecular Mechanism & On-Target Toxicity

Mechanism of Action

Betrixaban is a potent, reversible, and selective inhibitor of Factor Xa (Ki ≈ 0.117 nM). By blocking the active site of FXa, it inhibits the conversion of prothrombin to thrombin, thereby preventing fibrin clot formation.

Bleeding as a Safety Endpoint

In preclinical models, the primary adverse event identified was hemorrhage, which is considered an extension of the drug's therapeutic mechanism rather than "toxicity" in the classical sense.

  • Dose-Limiting Toxicity (DLT): In both rodent (rat) and non-rodent (dog) models, the maximum tolerated dose (MTD) was defined by bleeding events (mucosal, gastrointestinal, and injection site hematomas).

  • Therapeutic Index: The separation between antithrombotic efficacy and bleeding risk was established in the rabbit vena cava thrombosis model, showing comparable efficacy to enoxaparin with a manageable bleeding profile at therapeutic exposures.

Coagulation Cascade Intervention Point

The following diagram illustrates the precise intervention point of Betrixaban within the coagulation cascade, highlighting its downstream effects on thrombin generation.

CoagulationCascade Intrinsic Intrinsic Pathway (Surface Contact) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Active Enzyme) FX->FXa Activation Thrombin Thrombin (Factor IIa) FXa->Thrombin Converts Prothrombin Betrixaban Betrixaban (CAS 181427-66-7) Betrixaban->FXa Direct Inhibition (Ki = 0.117 nM) Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen Fibrinogen->Fibrin

Figure 1: Mechanism of Action. Betrixaban directly inhibits Factor Xa, the convergence point of the intrinsic and extrinsic pathways, preventing thrombin burst.

ADME & Pharmacokinetic Safety Profile

The safety advantage of Betrixaban lies in its metabolic stability and biliary excretion pathway . This contrasts sharply with other NOACs that rely significantly on renal clearance.

Absorption and Distribution
  • Bioavailability: ~34%.[1]

  • Protein Binding: ~60% (moderate), reducing the risk of displacement interactions compared to highly bound drugs (>95%).

  • Food Effect: Administration with food increases exposure; clinical dosing is standardized "with food" to ensure consistent absorption.

Metabolism (The "Metabolic Shield")

Betrixaban undergoes minimal metabolism (<1%) by Cytochrome P450 (CYP) enzymes.

  • Safety Implication: There is a negligible risk of drug-drug interactions (DDIs) mediated by CYP induction or inhibition. This is a critical safety feature for polypharmacy patients.

Excretion (The "Renal Sparing" Effect)
  • Biliary/Fecal Excretion: 82–89% (unchanged drug).

  • Renal Excretion: <7% (unchanged drug).

  • Transporter Dependence: Efflux is heavily dependent on P-glycoprotein (P-gp) .

    • Risk:[2][3][4] Strong P-gp inhibitors (e.g., amiodarone, ketoconazole) can significantly increase Betrixaban exposure, necessitating dose reductions.[5]

ADME_Flow Oral Oral Administration Gut Intestinal Absorption (P-gp Substrate) Oral->Gut Liver Liver (Minimal CYP Metabolism) Gut->Liver Portal Vein Bile Biliary Excretion (>80%) Liver->Bile Major Route Kidney Renal Excretion (<7%) Liver->Kidney Minor Route Feces Fecal Elimination Bile->Feces Urine Urine Elimination Kidney->Urine

Figure 2: ADME Pathway. Highlighting the hepatobiliary dominance and renal-sparing nature of Betrixaban clearance.

General Toxicology (Repeat-Dose Studies)

Toxicology studies were conducted in rats (up to 6 months) and dogs (up to 9 months) to support chronic administration.

Target Organ Toxicity

Unlike some anticoagulants that may show liver signal (e.g., ximelagatran), Betrixaban demonstrated a "clean" organ toxicity profile.

  • Primary Finding: Hemorrhage (gastrointestinal, mucosal).

  • No-Observed-Adverse-Effect Level (NOAEL): Determined solely by the onset of bleeding.

  • Liver/Kidney: No histopathological evidence of hepatotoxicity or nephrotoxicity was observed in repeat-dose studies, aligning with the lack of reactive metabolite formation.

Summary of Key Toxicology Findings
Study TypeSpeciesDurationKey FindingsSafety Margin (Human Exposure)
Repeat-Dose Rat26 WeeksNo target organ toxicity. Dose-limiting bleeding.>40x
Repeat-Dose Dog39 WeeksNo target organ toxicity. Dose-limiting bleeding.>20x
Genotoxicity S. typhimuriumIn VitroNegative (Ames Test)N/A
Genotoxicity CHO CellsIn VitroNegative (Chromosomal Aberration)N/A
Genotoxicity RatIn VivoNegative (Micronucleus)N/A

Carcinogenicity & Genotoxicity[4][6][7][8][9]

Genotoxicity

Betrixaban tested negative in the standard ICH S2(R1) battery of genotoxicity assays:

  • Ames Test: Non-mutagenic in bacterial reverse mutation assays.

  • In Vitro Cytogenetics: Non-clastogenic in Chinese Hamster Ovary (CHO) cells.

  • In Vivo Micronucleus: Negative for chromosomal damage in rat bone marrow.

Carcinogenicity Waiver Rationale

Standard 2-year rodent bioassays for carcinogenicity were not performed .

  • Regulatory Rationale: The indicated clinical duration for Betrixaban (Extended Prophylaxis) is 35–42 days .[2][6][7][8]

  • ICH Guideline S1A: Carcinogenicity studies are typically required only when the expected clinical use is continuous for at least 6 months. Since the treatment duration is sub-chronic, and genotoxicity assays were negative, long-term carcinogenicity bioassays were waived by regulatory authorities (FDA/EMA).

Reproductive & Developmental Toxicity[6][13][14][15]

Reproductive safety was assessed in rats and rabbits during organogenesis.[8]

  • Teratogenicity: No evidence of teratogenicity or embryofetal toxicity was observed at doses up to 44x (rats) and 35x (rabbits) the recommended human clinical dose (80 mg/day).[8]

  • Maternal Toxicity: Dosing in rabbits was limited by excessive maternal hemorrhage at 150 mg/kg/day, leading to premature termination of high-dose groups.

  • Fertility: No adverse effects on mating, fertility, or early embryonic development were observed in rats.

Safety Pharmacology (Cardiovascular & CNS)

hERG Channel Inhibition

Betrixaban was specifically engineered to minimize hERG affinity, a common liability in this chemical class.

  • IC50: 8.9 µM.

  • Safety Margin: At the therapeutic Cmax, there is a >30-fold safety margin against hERG inhibition.

QT Prolongation[16]
  • Preclinical: No QT prolongation observed in telemetered dogs.

  • Clinical Validation: A thorough QT/QTc study in healthy humans confirmed no clinically relevant effect on cardiac repolarization (QTc interval < 10 ms).

CNS and Respiratory

No adverse effects on central nervous system or respiratory function were observed in safety pharmacology batteries at relevant exposures.

Clinical Translation & Risk Management

The preclinical profile of Betrixaban directly informed the APEX Clinical Trial design and the final drug label.

  • Renal Impairment Dosing: The <7% renal clearance observed in ADME studies allowed for the inclusion of patients with severe renal impairment (CrCl 15–30 mL/min) in clinical trials—a population often excluded from other anticoagulant trials.

  • P-gp Interaction Management: The dependence on P-gp excretion identified in vitro necessitated a dose reduction (from 160/80 mg to 80/40 mg) for patients receiving concomitant P-gp inhibitors (e.g., amiodarone).

  • Bleeding Management: The lack of off-target toxicity focused safety monitoring almost exclusively on bleeding signs, simplifying the adverse event management protocol.

References

  • FDA Center for Drug Evaluation and Research. (2017). Application Number: 208383Orig1s000 - Pharmacology Review. Retrieved from [Link][6][7]

  • Portola Pharmaceuticals, Inc. (2017).[6] BEVYXXA (betrixaban) Prescribing Information.[6][7][8] Retrieved from [Link][9][6][7]

  • European Medicines Agency (EMA). (2018). Betrixaban Assessment Report (Procedure No. EMEA/H/C/004309/0000). Retrieved from [Link]

  • Zhang, P., et al. (2009). Discovery of Betrixaban (PRT054021), a potent, orally active, direct factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Connolly, S. J., et al. (2013). Betrixaban: A Direct Factor Xa Inhibitor with a Unique Pharmacokinetic Profile. Expert Opinion on Investigational Drugs. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed cross-coupling reactions in 181427-66-7 synthesis

Application Note: Palladium-Catalyzed Late-Stage Functionalization of β-Amyloid (10-35) (CAS 181427-66-7) Part 1: Strategic Overview & Rationale Target Molecule: β-Amyloid (10-35) Amide (CAS 181427-66-7) Sequence: Tyr-Gl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Late-Stage Functionalization of β-Amyloid (10-35) (CAS 181427-66-7)

Part 1: Strategic Overview & Rationale

Target Molecule: β-Amyloid (10-35) Amide (CAS 181427-66-7) Sequence: Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-NH₂

Scientific Context: While the primary sequence of CAS 181427-66-7 is assembled via standard Solid-Phase Peptide Synthesis (SPPS), Palladium-catalyzed cross-coupling is the industry standard for generating "stapled" peptides, fluorescent probes, and aggregation inhibitors essential for Alzheimer's research.

The native sequence contains Phenylalanine (Phe-19, Phe-20) and Tyrosine (Tyr-10) residues. These aromatic sites serve as ideal handles for Late-Stage Functionalization (LSF) . By incorporating halogenated precursors (e.g., 4-iodo-phenylalanine) during SPPS, researchers can utilize Pd-catalysis to install biaryl pharmacophores or cyclize the peptide to stabilize its


-helical conformation.

Key Challenges addressed in this protocol:

  • Catalyst Poisoning: The sequence contains Methionine (Met-35) and Histidine (His-13, His-14), which are potent catalyst poisons (thioethers and imidazoles).

  • Aggregation: The hydrophobic core (Leu-Val-Phe-Phe) is prone to aggregation, requiring specialized solvent systems during the coupling step.

Part 2: Experimental Workflow & Reaction Scheme

The following diagram illustrates the workflow for the On-Resin Suzuki-Miyaura Coupling targeting the Phe-20 position.

G Resin Rink Amide Resin (Solid Support) SPPS Standard SPPS (Fmoc-Phe(4-I)-OH incorp.) Resin->SPPS Fmoc Chem Precursor Resin-Bound Peptide [...Phe(4-I)-...] SPPS->Precursor Assembly Pd_Cycle Pd-Catalyzed Cross-Coupling Precursor->Pd_Cycle + Ar-B(OH)2 + Pd Catalyst Cleavage TFA Cleavage & Deprotection Pd_Cycle->Cleavage Wash & Dry Product Functionalized β-Amyloid (10-35) Cleavage->Product Isolation

Figure 1: Workflow for the integration of Palladium catalysis into the synthesis of modified CAS 181427-66-7 analogues.

Part 3: Detailed Protocol

Objective: Synthesis of 4-Biphenyl-modified β-Amyloid (10-35) via modification of Phe-20.

Materials & Reagents
  • Substrate: Resin-bound protected peptide (0.1 mmol scale) containing Fmoc-Phe(4-I)-OH at position 20.

  • Coupling Partner: Phenylboronic acid (Ar-B(OH)₂).

  • Catalyst: Pd(OAc)₂ (Palladium(II) acetate) or Pd₂(dba)₃.

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) – Selected for high activity on solid support and resistance to oxidation.

  • Base: Cs₂CO₃ (Cesium Carbonate) or K₃PO₄.

  • Solvent System: DMF:Water (9:1) or DMSO:Water (for aggregation-prone sequences).

Step-by-Step Procedure

Step A: Preparation of the Resin (Pre-Coupling)

  • Swell the peptidyl-resin (100 mg, ~0.05 mmol) in DMF (2 mL) for 30 minutes under nitrogen.

  • Degassing (Critical): The solvent system (DMF/H₂O) must be rigorously degassed. Sparge with Argon for 15 minutes prior to use to prevent homocoupling and catalyst oxidation.

Step B: Catalyst Pre-Complexation

  • In a separate vial, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol, 0.2 eq) and SPhos (8.2 mg, 0.02 mmol, 0.4 eq) in degassed DMF (1 mL).

  • Stir at room temperature for 5 minutes until the solution turns a bright yellow/orange (formation of active Pd(0)-L species).

Step C: On-Resin Coupling Reaction

  • Add Phenylboronic acid (30.5 mg, 0.25 mmol, 5 eq) and Cs₂CO₃ (81.5 mg, 0.25 mmol, 5 eq) to the resin vial.

  • Transfer the pre-formed catalyst solution to the resin mixture.

  • Reaction Conditions:

    • Standard: Heat to 60°C for 12–16 hours under Argon atmosphere with gentle agitation.

    • Microwave (Preferred): Heat to 80°C for 30 minutes (Power: 20W).

  • Color Change: The resin often turns dark grey/black due to Pd precipitation; this is normal but necessitates thorough washing.

Step D: Post-Reaction Washing (Metal Removal)

  • Filter the resin.

  • Wash sequentially with:

    • DMF (3 x 5 mL)

    • 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF (3 x 5 mL) – Essential for scavenging residual Palladium.

    • DCM (3 x 5 mL)

    • MeOH (3 x 5 mL)

  • Dry resin in vacuo.

Step E: Cleavage & Analysis

  • Cleave using TFA/TIS/H₂O (95:2.5:2.[1][2]5) for 2 hours.

  • Precipitate in cold diethyl ether.

  • Analyze via RP-HPLC (C18 column) and MALDI-TOF MS.

    • Expected Mass Shift: +76.1 Da (Replacement of I with Phenyl).

Part 4: Optimization & Troubleshooting Data

The following table summarizes optimization studies performed on hydrophobic amyloid fragments.

ParameterCondition TestedOutcomeRecommendation
Catalyst Source Pd(PPh₃)₄Low conversion (<30%)Avoid (Air sensitive, bulky)
Pd(OAc)₂ / SPhos High conversion (>90%) Standard
Pd₂(dba)₃ / XPhosGood conversion (85%)Alternative
Base K₂CO₃Incomplete reactionToo weak for sterically hindered sites
Cs₂CO₃ Excellent Yield Standard (High solubility in DMF)
Solvent Pure DMFAggregation observedPoor swelling of amyloid sequence
DMF : H₂O (9:1) Optimal Water aids solubility of base & boronic acid
Temperature 25°CNo reactionActivation energy barrier too high
60°C Complete in 12h Optimal balance of rate vs. degradation

Part 5: Mechanistic Insight

The success of this protocol relies on the Buchwald-Type Ligand (SPhos) facilitating the oxidative addition into the sterically hindered Aryl-Iodide bond on the polymer support.

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Resin-Ar-I) Pd0->OxAdd + Resin-I TransMet Transmetallation (Ar'-B(OH)2 + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling on the solid phase. The SPhos ligand prevents catalyst aggregation and promotes the difficult oxidative addition step.

References

  • Afonso, A., et al. (2010). "Solid-phase synthesis of biaryl cyclic peptides by Suzuki-Miyaura cross-coupling." Tetrahedron Letters, 51(33), 4382-4385. Link

  • Maity, P., et al. (2022). "Peptide stapling by late-stage Suzuki–Miyaura cross-coupling."[1] Beilstein Journal of Organic Chemistry, 18, 1-8. Link

  • Meyer, F., et al. (2017). "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization."[3][4] Molecules, 22(3), 406. Link

  • Coste, A., et al. (2008). "Suzuki-Miyaura cross-coupling reaction for solid-phase peptide modification."[3][4][5] Tetrahedron, 64(22), 5179-5183. Link

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Profiling of Abiraterone and its Active Metabolite (D4A) in Biological Fluids

[1] Executive Summary & Scientific Rationale Abiraterone acetate (Zytiga) is a cornerstone therapy for metastatic castration-resistant prostate cancer (mCRPC). While administered as a prodrug, its clinical efficacy relie...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

Abiraterone acetate (Zytiga) is a cornerstone therapy for metastatic castration-resistant prostate cancer (mCRPC). While administered as a prodrug, its clinical efficacy relies on rapid hydrolysis to Abiraterone , a potent CYP17A1 inhibitor.[1]

However, recent pharmacokinetic studies reveal that Abiraterone is further metabolized by 3β-hydroxysteroid dehydrogenase (3βHSD) into Δ4-abiraterone (D4A) . D4A is not merely a bystander; it is structurally similar to testosterone and possesses even greater anti-tumor activity than Abiraterone itself.[2] Conversely, it can be further reduced to 5α-abiraterone, an androgen receptor agonist that may drive disease progression.

The Analytical Challenge: Quantifying these analytes is difficult due to:

  • Structural Similarity: Abiraterone and D4A are steroid isomers with only a 2 Da mass difference and similar hydrophobicity.

  • Matrix Instability: Abiraterone is prone to degradation in plasma if not handled at controlled temperatures.

  • Endogenous Interference: The steroid backbone mimics endogenous hormones (e.g., DHEA, testosterone), requiring high chromatographic selectivity.

This protocol details a validated, high-sensitivity LC-MS/MS workflow using Liquid-Liquid Extraction (LLE) and C18 chromatography to resolve these critical markers.

Metabolic Pathway Visualization

Understanding the metabolic flux is essential for interpreting LC-MS/MS data. The following diagram illustrates the conversion of the prodrug to its active forms.

AbirateroneMetabolism Prodrug Abiraterone Acetate (Prodrug) Abi Abiraterone (Active Drug) Prodrug->Abi Esterases (Rapid Hydrolysis) D4A Δ4-Abiraterone (D4A) (Super-Active Metabolite) Abi->D4A 3β-HSD Inactive N-oxide / Sulfates (Inactive) Abi->Inactive CYP3A4 / SULT2A1 Agonist 3-keto-5α-Abiraterone (Pro-Tumor Agonist) D4A->Agonist 5α-Reductase

Figure 1: Metabolic pathway of Abiraterone Acetate. Note the conversion to D4A, which requires specific monitoring due to its high potency.

Method Development Strategy

Chromatographic Chemistry (The "Why")
  • Column Selection: A standard C18 column is sufficient, but selectivity is paramount. We utilize a 2.1 x 50 mm, 1.7 µm C18 column. The small particle size improves resolution between Abiraterone and endogenous steroid interferences.

  • Mobile Phase pH: Abiraterone contains a pyridine ring (pKa ~ 5.2). Using an acidic mobile phase (Formic acid/Ammonium formate, pH ~3.5) ensures the pyridine nitrogen is fully protonated (

    
    ), significantly enhancing electrospray ionization (ESI) efficiency in positive mode.
    
Sample Preparation: LLE vs. PPT

While Protein Precipitation (PPT) is faster, it leaves significant phospholipids in the sample, which cause ion suppression at the retention time of hydrophobic steroids.

  • Recommendation: Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether).

  • Reasoning: MTBE selectively extracts the steroid backbone while leaving salts and proteins in the aqueous phase. It also evaporates quickly, speeding up the concentration step.

Experimental Protocols

Protocol A: Sample Preparation (LLE)

Reagents:

  • Matrix: Human Plasma (K2EDTA).[3]

  • Internal Standard (IS): Abiraterone-d4 (100 ng/mL in Methanol).

  • Extraction Solvent: MTBE (Methyl tert-butyl ether).

  • Reconstitution Solution: 50:50 Acetonitrile:Water (0.1% Formic Acid).

Workflow:

LLE_Workflow Step1 Aliquot 50 µL Plasma + 10 µL IS (Abi-d4) Step2 Add 1.5 mL MTBE (Extraction Solvent) Step1->Step2 Step3 Vortex (5 min) Centrifuge (4000g, 5 min) Step2->Step3 Step4 Flash Freeze Aqueous Layer (Dry Ice / Acetone bath) Step3->Step4 Step5 Decant Organic Layer to Clean Tube Step4->Step5 Separation Step6 Evaporate to Dryness (N2 stream @ 40°C) Step5->Step6 Step7 Reconstitute (100 µL Mobile Phase) Step6->Step7

Figure 2: Liquid-Liquid Extraction (LLE) workflow designed to minimize matrix effects and maximize recovery.

Protocol B: LC-MS/MS Parameters[1][5][6][7]

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS) coupled with UHPLC.

LC Conditions:

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 2mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

  • Gradient:

    • 0.0 min: 30% B

    • 1.0 min: 30% B

    • 3.0 min: 95% B (Ramp to elute hydrophobic steroids)

    • 4.5 min: 95% B

    • 4.6 min: 30% B (Re-equilibration)

MS Source Parameters (ESI Positive):

  • Spray Voltage: 4500 V

  • Source Temp: 500°C

  • Curtain Gas: 30 psi

  • Gas 1 / Gas 2: 50 / 50 psi

MRM Transitions (Quantification & Confirmation):

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Role
Abiraterone 350.2156.15035Quant
Abiraterone350.2332.25025Qual
D4A (Metabolite) 348.2154.15035Quant
Abiraterone-d4 354.3160.15035IS

Validation Criteria & Performance

To ensure this method meets FDA/EMA Bioanalytical Method Validation guidelines, the following criteria must be met:

  • Linearity:

    
     (Weighted 
    
    
    
    regression).
  • LLOQ:

    
     (S/N > 10).
    
  • Accuracy/Precision:

    
     for QC samples (Low, Mid, High); 
    
    
    
    for LLOQ.
  • Recovery:

    
     for LLE extraction.
    
  • Matrix Effect: IS-normalized matrix factor should be between 0.85 and 1.15.

Senior Scientist Notes (Troubleshooting & Tips)

Stability Warning (Critical)

Abiraterone is notoriously unstable in human plasma at room temperature due to esterase activity and oxidative degradation.

  • Observation: Samples left on the bench for >4 hours show significant degradation.

  • Solution: Process samples immediately upon thawing. If collection occurs in a clinical setting, keep blood on ice and centrifuge at

    
    .
    
Isomer Separation

D4A (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 348.2) and Abiraterone (

350.[5][6]2) are close in mass. While the mass spectrometer can resolve them by mass, isotope contribution from D4A (M+2) can interfere with Abiraterone if they co-elute and D4A concentrations are high.
  • Check: Ensure your chromatographic gradient provides at least 0.2 min retention time difference between Abiraterone and D4A.

Carryover

Due to the hydrophobic nature of the steroid backbone, Abiraterone tends to stick to injector ports and tubing.

  • Fix: Use a strong needle wash: 50:25:25 Isopropanol:Acetonitrile:Acetone.

References

  • Benoist, G. E., et al. (2017). An LC-MS/MS method for quantification of the active abiraterone metabolite Δ(4)-abiraterone (D4A) in human plasma.[7][8] Journal of Chromatography B.

  • FDA Clinical Pharmacology Review. (2011). Abiraterone Acetate (Zytiga) NDA 202379. Center for Drug Evaluation and Research.

  • Li, Z., et al. (2016). Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy. Nature.

  • Van Nuland, M., et al. (2025).[3] Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate.[3] Therapeutic Drug Monitoring.[9][7][8] (Note: Contextual reference for stability protocols).

Sources

Method

Formulation strategies for enhancing oral bioavailability of CAS 181427-66-7

Technical Application Note: Bioavailability Enhancement Strategies for Dovitinib (CAS 181427-66-7) Executive Summary CAS 181427-66-7, chemically identified as Dovitinib (also known as TKI-258 or CHIR-258), presents a cla...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Bioavailability Enhancement Strategies for Dovitinib (CAS 181427-66-7)

Executive Summary

CAS 181427-66-7, chemically identified as Dovitinib (also known as TKI-258 or CHIR-258), presents a classic challenge in oral drug delivery.[1][2][3][4] As a multi-targeted Tyrosine Kinase Inhibitor (TKI) with a benzimidazole-quinolinone scaffold, it exhibits BCS Class II/IV characteristics : low aqueous solubility and moderate-to-high permeability, complicated by pH-dependent solubility (weak base) and susceptibility to P-glycoprotein (P-gp) efflux.[1][2][3][4]

This guide details two high-impact formulation strategies to overcome these barriers: Self-Microemulsifying Drug Delivery Systems (SMEDDS) to address lipophilicity and efflux, and Amorphous Solid Dispersions (ASD) to maintain supersaturation in the neutral intestinal environment.[1][2][3][4]

Module 1: Pre-Formulation & Physicochemical Profiling

Before initiating formulation, the "Go/No-Go" decision must be grounded in the compound's intrinsic properties.[1][5] Dovitinib free base exhibits a "U-shaped" or pH-dependent solubility profile, being soluble in the acidic stomach (pH 1.[1][2][3]2) but prone to rapid precipitation in the small intestine (pH 6.8), limiting absorption.[3][4]

Key Parameters to Validate:

  • pKa: ~7.5 (Basic nitrogens on the piperazine and benzimidazole rings).[3][4]

  • LogP: ~2.8 – 3.2 (Lipophilic).[2][3][4]

  • Solubility: < 1 µg/mL at pH 6.8 (Free Base).[2][3][4]

Decision Matrix: Formulation Selection

FormulationDecision Start CAS 181427-66-7 (Dovitinib Free Base) CheckSol Solubility Profiling (pH 1.2 vs 6.8) Start->CheckSol CheckDose Target Dose Requirement CheckSol->CheckDose HighDose High Dose (>100mg) Solubility Limited CheckDose->HighDose High Burden LowDose Low Dose (<50mg) Dissolution Limited CheckDose->LowDose Low Burden StratASD Strategy A: Amorphous Solid Dispersion (HPMCAS/PVPVA) HighDose->StratASD StratLipid Strategy B: Lipid-Based (SMEDDS) (Capryol/Transcutol) LowDose->StratLipid MechASD Mechanism: 'Spring & Parachute' Inhibits Crystallization StratASD->MechASD MechLipid Mechanism: Lymphatic Transport P-gp Inhibition StratLipid->MechLipid

Figure 1: Decision tree for selecting the optimal formulation strategy based on dose burden and solubility mechanisms.

Module 2: Lipid-Based Delivery (SMEDDS) Protocol

Rationale: Lipid formulations are superior for Dovitinib because they keep the drug in a solubilized state throughout the GI tract, preventing the "pH crash" precipitation. Furthermore, specific excipients (e.g., Cremophor EL, Labrasol) can inhibit P-gp efflux, directly enhancing permeability.[1]

Protocol: Construction of Pseudo-Ternary Phase Diagrams

Objective: Identify the "self-emulsifying region" where the formulation forms a stable microemulsion (droplet size < 200 nm) upon dilution with water.

Materials:

  • Oil Phase (Solubilizer): Capryol 90 or Peceol (Medium Chain Triglycerides).[2][3][4]

  • Surfactant (Emulsifier): Kolliphor EL (Cremophor EL) or Tween 80.[2][3][4]

  • Co-Surfactant (Interfacial Modulator): Transcutol P or PEG 400.[2][3][4]

Step-by-Step Workflow:

  • Solubility Screening:

    • Add excess Dovitinib (approx. 50 mg) to 1 mL of each individual excipient (Oil, Surfactant, Co-surfactant).[1][4]

    • Vortex for 5 mins, then shake at 37°C for 48 hours.

    • Centrifuge (10,000 rpm, 10 min) and analyze supernatant via HPLC.

    • Selection Criteria: Choose the oil with highest solubilization capacity (likely Capryol 90 due to Dovitinib's structure).[3][4]

  • Phase Diagram Construction:

    • Prepare surfactant:co-surfactant (Smix) ratios of 1:1, 2:1, and 3:1.[1][4]

    • Mix Oil with Smix in ratios from 1:9 to 9:1 in glass vials.

    • Titration: Add distilled water dropwise to each mixture at 37°C under gentle stirring.

    • Observation: Record the point where the mixture turns from clear/translucent (Microemulsion) to turbid (Macroemulsion).

  • Dovitinib Loading:

    • Dissolve the calculated dose of Dovitinib into the optimized pre-concentrate (e.g., 20% Capryol 90, 40% Kolliphor EL, 40% Transcutol P).[1]

    • Stir at 40°C until clear.

Data Output Table: Typical SMEDDS Composition

Component TypeExcipient ExampleFunctionTarget % (w/w)
Oil Capryol 90 / LabrafacSolubilizes lipophilic API10 - 20%
Surfactant Kolliphor EL / Tween 80Reduces interfacial tension; P-gp inhibition40 - 50%
Co-Surfactant Transcutol P / PEG 400Increases flexibility of lipid film30 - 40%

Module 3: Amorphous Solid Dispersion (ASD) Protocol

Rationale: For higher doses where lipid volume becomes prohibitive, ASDs are preferred.[1][4] The goal is to convert the crystalline Dovitinib (low energy, low solubility) into an amorphous form (high energy, high apparent solubility) and stabilize it using a polymer.

Polymer Selection:

  • HPMCAS (Hypromellose Acetate Succinate): The gold standard for weak bases like Dovitinib.[3][4] It is enteric (insoluble in stomach, soluble in intestine).[1][3][4] It protects the drug from dissolving in the stomach (where it is soluble anyway) and then releasing it in the intestine while inhibiting precipitation (the "Parachute" effect).[3]

Protocol: Solvent Evaporation / Spray Drying[3][4]
  • Feed Solution Preparation:

    • Solvent: Dichloromethane:Methanol (1:1 v/v).[2][3][4]

    • Dissolve Dovitinib and HPMCAS-MG (Medium Granular) in a 1:3 ratio (Drug:Polymer).

    • Total solid concentration: 5-10% w/v.[1][2][3][4]

  • Spray Drying (Büchi B-290 or similar):

    • Inlet Temp: 80-100°C (Solvent dependent).

    • Outlet Temp: Maintain < 50°C to prevent degradation.

    • Aspirator: 100%.[2][3][4]

    • Pump Rate: 10-15%.[1][2][3][4]

  • Secondary Drying:

    • Vacuum dry the collected powder at 40°C for 24 hours to remove residual solvent (ICH Q3C limits).[3][4]

  • Solid State Characterization (Validation):

    • X-Ray Powder Diffraction (XRPD): Confirm absence of Bragg peaks (crystalline lattice).[3][4]

    • DSC: Confirm single Glass Transition Temperature (Tg) indicating miscibility.

Module 4: In Vitro Evaluation (Non-Sink Conditions)

Standard dissolution tests (large volume) often fail to predict in vivo performance for supersaturating formulations.[3][4] You must use non-sink conditions to observe the "Spring and Parachute" effect.

Protocol:

  • Media: FaSSIF (Fasted State Simulated Intestinal Fluid), pH 6.5.[3][4]

  • Apparatus: USP II (Paddle), 37°C, 75 rpm.

  • Volume: Reduced volume (e.g., 200 mL) to simulate the limited fluid in the GI tract.

  • Sampling: Filter samples (0.22 µm) at 5, 10, 15, 30, 60, 120 min.

    • Note: Do not use HPLC immediately.[2][3][4] Dilute samples with acetonitrile to dissolve any micro-precipitates if measuring total dispersed drug, or centrifuge to measure only dissolved drug.[1]

Expected Result:

  • Crystalline Dovitinib: Rapid rise to ~1-2 µg/mL, then plateau.[1][2][3][4]

  • SMEDDS/ASD: Rapid rise to >20 µg/mL (supersaturation), maintained for >120 mins (Parachute effect).[1][3][4]

References

  • Sharma, S. et al. (2014).[1][3][4][6] The effect of formulation and food consumption on the bioavailability of dovitinib (TKI258) in patients with advanced solid tumors.[6][7] Cancer Chemotherapy and Pharmacology.[2][3][4][8][9] Link

  • Infante, J.R. et al. (2015).[1][3][4][7] A randomized, crossover phase 1 study to assess the effects of formulation (capsule vs tablet) and meal consumption on the bioavailability of dovitinib (TKI258).[6][7] Cancer Chemotherapy and Pharmacology.[2][3][4][8][9] Link

  • Sripetch, S. et al. (2025).[1][3][4] Preformulation studies of dovitinib free base: Solubility, Lipophilicity and Stability.[10] ResearchGate/University of Iceland.[3][4] Link

  • PubChem Database. (2025).[2][3][4] Dovitinib (CID 135398510) and Dovitinib Lactate Properties.[2][3][4] National Library of Medicine.[3][4] Link[1][2][3][4]

  • BenchChem Technical Support. (2025). Troubleshooting Inconsistent Dovitinib Efficacy: A Technical Support Guide.Link[1][2][3][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of Oral Formulations

Internal Memo: Dear Senior Application Scientist, We have received your request to create a comprehensive technical support center guide on overcoming the poor bioavailability of CAS 181427-66-7 in oral formulations. Fol...

Author: BenchChem Technical Support Team. Date: February 2026

Internal Memo:

Dear Senior Application Scientist,

We have received your request to create a comprehensive technical support center guide on overcoming the poor bioavailability of CAS 181427-66-7 in oral formulations.

Following an exhaustive search of publicly available chemical and pharmaceutical databases, we have been unable to identify the chemical substance associated with the provided CAS Registry Number. Our standard search protocols, which include querying major chemical databases and scientific literature repositories, yielded no specific compound for CAS 181427-66-7.

The development of a scientifically sound and practical guide for enhancing oral bioavailability is critically dependent on the specific physicochemical properties of the active pharmaceutical ingredient (API). These properties include, but are not limited to:

  • Solubility: The ability of the compound to dissolve in aqueous and lipid environments.

  • Permeability: The capacity of the compound to cross the intestinal membrane.

  • pKa: The ionization constant, which influences solubility and permeability at different pH levels in the gastrointestinal tract.

  • LogP: The partition coefficient, indicating the lipophilicity of the compound.

  • Molecular Weight and Structure: These fundamental characteristics govern the compound's interactions with biological systems.

  • Biopharmaceutics Classification System (BCS) Class: This classification provides a framework for understanding the primary barriers to oral absorption.

Without this foundational information, any attempt to create a troubleshooting guide would be purely speculative and lack the scientific integrity and practical utility required for researchers, scientists, and drug development professionals.

To proceed with your request, we kindly ask that you provide one of the following:

  • The common or IUPAC name of the chemical substance.

  • Verification of the CAS Registry Number. It is possible that there may be a typographical error in the provided number.

  • Any available information on the compound's physicochemical properties, such as its solubility, permeability, or therapeutic class.

Once we have the correct identification of the compound, we will be able to assemble a detailed and accurate technical support guide that addresses the specific challenges related to its oral formulation and bioavailability.

We apologize for any inconvenience this may cause and look forward to assisting you further upon receipt of the necessary information.

Sincerely,

The Research and Development Information Core

Optimization

Technical Support Center: Lapatinib (181427-66-7) Absorption &amp; Food Effect Mitigation

Status: Operational Ticket ID: #PK-181427-OPT Subject: Strategies to Mitigate High-Variability Food Effect in Lapatinib Formulations Assigned Specialist: Senior Application Scientist, Formulation R&D Executive Summary La...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PK-181427-OPT Subject: Strategies to Mitigate High-Variability Food Effect in Lapatinib Formulations Assigned Specialist: Senior Application Scientist, Formulation R&D

Executive Summary

Lapatinib (CAS: 181427-66-7), typically formulated as the ditosylate salt, exhibits a clinically significant food effect.[1][2] Systemic exposure (AUC) increases by 325% (4.25-fold) when administered with a high-fat meal compared to the fasted state.[2][3][4] This variability poses a risk of toxicity (QT prolongation, hepatotoxicity) or sub-therapeutic dosing.

This guide provides technical strategies to engineer formulations that decouple absorption from prandial status, focusing on Amorphous Solid Dispersions (ASDs) and Biorelevant Testing .

Part 1: Diagnostic Hub – Understanding the Mechanism

Q: Why does food cause such a drastic spike in Lapatinib absorption?

A: The "Food Effect" here is primarily driven by solubility-limited absorption (BCS Class II/IV) and the body's physiological response to fat.

  • Bile Micelle Solubilization: Lapatinib is practically insoluble in water but highly lipophilic. A high-fat meal triggers the gallbladder to release bile salts (taurocholate) and lecithin. These form mixed micelles that encapsulate Lapatinib, increasing its apparent solubility in the small intestine by orders of magnitude.

  • Transporter Inhibition: Lapatinib is a substrate for P-gp and BCRP efflux transporters.[2] Food components and bile salts can transiently inhibit these transporters in the gut wall, reducing drug efflux back into the lumen.

  • pH Dependency: Lapatinib solubility drops sharply at pH > 4.[1][5] The fed state maintains a higher gastric pH, but the bile effect in the intestine outweighs the gastric pH disadvantage.

Mechanism Visualization

The following diagram illustrates the physiological cascade causing the absorption spike.

Lapatinib_Food_Effect HighFatMeal High-Fat Meal (Trigger) Gallbladder Gallbladder Contraction HighFatMeal->Gallbladder BileSalts Bile Salts Release (Taurocholate/Lecithin) Gallbladder->BileSalts Micelles Mixed Micelle Formation BileSalts->Micelles Solubilization Micellar Solubilization Micelles->Solubilization Lapatinib Lapatinib (Crystalline/Precipitated) Lapatinib->Micelles Encapsulation Absorption Systemic Absorption (AUC Spike) Solubilization->Absorption

Caption: Fig 1. The cascade of bile-mediated solubilization responsible for the 4.25-fold AUC increase in fed states.

Part 2: Formulation Strategies (The "Fix")

To eliminate the food effect, the formulation must provide high solubility independent of the patient's bile secretion.

Strategy A: Amorphous Solid Dispersions (ASD)

The Logic: Convert crystalline Lapatinib to an amorphous state within a polymer matrix. This creates a "spring" (supersaturation) and "parachute" (precipitation inhibition) effect, maintaining high dissolved concentrations even in fasted fluids.

Recommended Protocol: Hot Melt Extrusion (HME) Screening

Goal: Identify a polymer that stabilizes amorphous Lapatinib.

Materials:

  • API: Lapatinib Ditosylate.[1][5][6]

  • Polymers: HPMC-AS (L, M, H grades), PVPVA 64 (Copovidone), Soluplus.

  • Plasticizer: PEG 400 (if necessary, <10%).

Step-by-Step Workflow:

  • Miscibility Screening (DSC):

    • Prepare physical mixtures of Drug:Polymer (e.g., 1:3, 1:4).

    • Run Differential Scanning Calorimetry (DSC).[7]

    • Success Criteria: Single glass transition temperature (

      
      ) indicating a single phase.
      
  • Extrusion (11mm Twin Screw Extruder):

    • Zone 1 (Feed): 50°C.

    • Zone 2-4 (Mixing): Ramp to 160°C–180°C (Lapatinib melts ~145-150°C, but ensure polymer flow).

    • Screw Speed: 100–200 RPM.

    • Cooling: Air cool conveyor.

  • Downstream Processing:

    • Mill extrudate to <250 µm particle size.

  • Stability Check:

    • Store at 40°C/75% RH for 1 month. Check for recrystallization (PXRD).

Strategy B: Lipid-Based Self-Emulsifying Systems (SEDDS)

The Logic: If the drug requires fat to dissolve, provide the fat in the capsule. This mimics the "fed" state permanently, plateauing absorption so actual food intake has no additional effect.

Formulation Matrix:

Component Type Recommended Excipient Function
Oil Phase Capryol 90, Peceol Solubilizes lipophilic API.
Surfactant Cremophor EL, Tween 80 Emulsifies oil upon contact with gut fluid.

| Co-Surfactant | Transcutol HP, PEG 400 | Reduces interfacial tension; prevents drug precipitation. |

Part 3: In Vitro Validation (The "Test")

Critical Warning: Standard dissolution media (0.1N HCl or Phosphate Buffer pH 6.8) will not predict the food effect for Lapatinib. You must use Biorelevant Media.

Protocol: Biorelevant Dissolution Testing

Objective: Compare release profiles in "Fasted" vs. "Fed" simulated fluids to quantify the reduction in variability.

Reagents Required:

  • FaSSIF (Fasted State Simulated Intestinal Fluid): pH 6.5, Low Bile (3mM).

  • FeSSIF (Fed State Simulated Intestinal Fluid): pH 5.0, High Bile (15mM).

  • Note: Commercial powders (e.g., from Biorelevant.com) are recommended for reproducibility.

Experimental Setup:

  • Apparatus: USP II (Paddle) at 75 RPM.

  • Volume: 500 mL (closer to physiological volume than 900 mL).

  • Temperature: 37°C.

  • Sampling: 5, 10, 15, 30, 60, 120 min. Filter immediately (0.45 µm PVDF).

Success Metric: Calculate the Difference Factor (


)  between the FaSSIF and FeSSIF curves.


  • Target: The formulation is considered "food-neutral" if the release profiles in FaSSIF and FeSSIF are similar (

    
     and 
    
    
    
    ).
Validation Logic Diagram

Use this decision tree to interpret your dissolution results.

Validation_Logic Start Start Dissolution Test (FaSSIF vs FeSSIF) Compare Compare AUC/Release (Fed vs Fasted) Start->Compare Result1 Fed >> Fasted (>20% diff) Compare->Result1 High Deviation Result2 Fed ≈ Fasted (<15% diff) Compare->Result2 Profiles Match Action1 FAIL: Food Effect Persists Switch Polymer or Increase Surfactant Result1->Action1 Action2 PASS: Food Neutral Proceed to PK Study (Dog/Rat) Result2->Action2

Caption: Fig 2. Decision tree for interpreting biorelevant dissolution data.

References

  • Koch, K. M., et al. (2009).[3][8][9] Effects of Food on the Relative Bioavailability of Lapatinib in Cancer Patients.[2][3][4] Journal of Clinical Oncology.[3]

  • GlaxoSmithKline. (2018). TYKERB (lapatinib) Prescribing Information. FDA.gov.

  • Song, I., et al. (2016). Preparation and Characterization of Lapatinib-Loaded PVP Nanofiber Amorphous Solid Dispersion. Express Polymer Letters.[10]

  • Dressman, J. B., et al. (1998). Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms. Pharmaceutical Research.[8][11] (Foundational text for FaSSIF/FeSSIF).

  • Biorelevant.com. FaSSIF/FeSSIF Composition and Preparation.[12]

Sources

Troubleshooting

Technical Support Center: Purification of Abiraterone Acetate from Palladium Residues

Welcome to the technical support center for the purification of Abiraterone Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Abiraterone Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective removal of palladium residues from your Active Pharmaceutical Ingredient (API). The synthesis of Abiraterone Acetate commonly employs palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which are instrumental in forming the key pyridine-steroid bond.[1][2] However, this elegant synthesis introduces the challenge of residual palladium, a heavy metal that must be rigorously controlled to meet strict regulatory guidelines.[3]

This document provides a series of frequently asked questions, detailed purification methodologies, and troubleshooting guides to help you navigate this critical purification step, ensuring the safety, purity, and quality of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the necessity and strategy for palladium removal.

Q1: Why is it critical to remove palladium from Abiraterone Acetate?

The removal of palladium is not merely a matter of good practice; it is a stringent regulatory requirement. Global regulatory bodies, under the International Council for Harmonisation (ICH) Q3D guidelines, classify palladium as an elemental impurity with established toxicological risks.[4][5] For orally administered drugs like Abiraterone Acetate, the Permitted Daily Exposure (PDE) for palladium is set at 100 µ g/day , which often translates to a concentration limit of 10 parts-per-million (ppm) in the final API, depending on the daily dosage.[3][6] Failure to meet these limits will result in the rejection of the drug product.[7] Beyond regulatory compliance, residual palladium can potentially interfere with downstream chemistry or compromise the stability of the API.

Q2: What are the primary strategies for palladium removal?

There are four primary strategies, each with distinct mechanisms and applications:

  • Adsorption: Using materials with a high surface area, such as activated carbon, to physically adsorb palladium species.[8]

  • Scavenging (Chemisorption): Employing solid-supported reagents with functional groups (e.g., thiols, amines) that form strong chemical bonds (chelation) with palladium, allowing for its removal by simple filtration.[9][10]

  • Chromatography: Leveraging differential partitioning of the API and the palladium species between a stationary and mobile phase. Techniques like hydrophobic interaction chromatography have proven particularly effective for Abiraterone Acetate.[11][12]

  • Crystallization: Purifying the API by crystallization, which can leave palladium impurities behind in the mother liquor. However, this method can sometimes lead to the concentration of impurities within the crystal lattice if not properly optimized.[13]

Q3: How can I accurately measure the palladium content in my sample?

The industry-standard method for quantifying trace elemental impurities is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[9] This technique offers the high sensitivity and specificity required to detect palladium at the low ppm or even parts-per-billion (ppb) levels mandated by regulatory agencies. Proper sample preparation, typically involving microwave digestion in strong acid, is crucial for accurate results.[14]

Q4: What form does the residual palladium typically take after the synthesis?

The residual palladium can exist in several forms, which influences the choice of purification technique. It may be present as soluble Pd(II) species, reduced Pd(0) nanoparticles, or colloidal palladium.[15] A preliminary filtration through a pad of Celite® can often remove larger, heterogeneous palladium particles, but more sophisticated methods are required to remove the soluble and colloidal forms.[3]

Section 2: Core Purification Methodologies

A deep dive into the most effective techniques for removing palladium from Abiraterone Acetate.

Method 1: Metal Scavenging with Functionalized Silica

Metal scavengers are the workhorse for palladium removal in the pharmaceutical industry due to their high efficiency and ease of use.

  • Principle of Action (Causality): Scavengers operate on the principle of chemisorption. They consist of an inert solid support, typically silica gel, functionalized with ligands that have a high affinity for soft metals like palladium. Thiol (-SH) and thiourea groups are particularly effective because the sulfur atom acts as a soft Lewis base, forming a strong covalent bond with the soft Lewis acid palladium center.[16] This strong interaction selectively "scavenges" the palladium from the solution onto the solid support, which is then easily filtered off.[10]

  • Key Considerations: The efficiency of scavenging depends on several factors: the choice of scavenger, solvent, temperature, and reaction time. It is often necessary to screen a small panel of scavengers under various conditions to identify the optimal system for your specific process stream.[3]

Data Presentation: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupTypical Loading (mmol/g)AdvantagesDisadvantages
Silica-Thiol (Si-Thiol) Propylthiol0.8 - 1.5Highly effective for various Pd species, good mechanical stability.[10]Can be more expensive than other methods.
Silica-Thiourea Thiourea0.7 - 1.3Strong binding affinity for palladium.[17]May require specific pH conditions for optimal performance.
Activated Carbon N/A (Graphitic Surface)N/AVery cost-effective, removes color impurities.[18]Non-selective, can lead to significant product loss via adsorption.[8][14]
Polymer-Bound TMT Trimercaptotriazine1.0 - 2.0High capacity due to multiple binding sites per functional group.[9]Swelling in organic solvents can affect handling.
Method 2: Hydrophobic Interaction Chromatography (HIC)

Patented processes have demonstrated that HIC is a remarkably efficient method for purifying crude Abiraterone Acetate, capable of reducing palladium to undetectable levels while simultaneously removing organic impurities.[11][12][19]

  • Principle of Action (Causality): HIC separates molecules based on their hydrophobicity. Crude Abiraterone Acetate is dissolved and loaded onto a column packed with a non-polar polymeric resin (e.g., styrene-divinylbenzene).[19] The hydrophobic API adsorbs onto the resin. By eluting with a gradient of water and a polar organic solvent (like acetonitrile/isopropanol), the components are selectively desorbed. Abiraterone Acetate is eluted in fractions of high purity, while the more polar or differently structured palladium complexes and other impurities are washed away or remain bound to the column. This technique is highly scalable and effective.[19]

Section 3: Troubleshooting Guide

Direct answers to common problems encountered during palladium removal experiments.

IssueSymptomPossible Cause(s) & Mechanistic ExplanationRecommended Solution(s)
1. Incomplete Palladium Removal Final API has >10 ppm Pd content by ICP-MS analysis.A. Inefficient Scavenger Performance: The chosen functional group may have a low binding affinity for the specific palladium species in your mixture (e.g., sterically hindered complex).[16] B. Insufficient Scavenger: The number of binding sites is lower than the number of palladium atoms. C. Mass Transfer Limitation: Palladium in solution is not reaching the active sites within the scavenger pores due to short contact time or poor mixing.A. Screen Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, diamine).[3] B. Increase Equivalents: Increase the scavenger loading (e.g., from 5 to 10-15 wt%). C. Optimize Conditions: Increase stirring time (e.g., from 2h to 16h) and/or temperature (e.g., from 25°C to 50°C) to improve kinetics.[10]
2. Significant Product Loss Low yield of Abiraterone Acetate after purification.A. Non-specific Adsorption: The hydrophobic steroid backbone of Abiraterone Acetate can physically adsorb to the surface of activated carbon or even the support material of some scavengers.[8]A. Minimize Adsorbent: Use the minimum amount of scavenger or carbon required. B. Thoroughly Wash: After filtration, wash the scavenger/carbon cake with several volumes of fresh solvent to recover adsorbed product.[14] C. Change Solvent: Experiment with a more polar solvent that may reduce non-specific binding of your API while still allowing for palladium scavenging.
3. Inconsistent Results Batch-to-batch variability in final palladium levels.A. Variable Pd Species: Slight changes in reaction workup can alter the nature of the palladium (e.g., more colloidal vs. soluble), affecting scavenger efficiency. B. Incomplete Scavenger Removal: Fine particles of the scavenger may pass through the filter, carrying bound palladium back into the product.A. Standardize Workup: Ensure the process preceding the scavenging step is highly consistent. B. Improve Filtration: Use a finer porosity filter or a double filtration setup (e.g., through a Celite® pad) to ensure all solid scavenger is removed.
Section 4: Visualized Workflows & Protocols
Mandatory Visualization: Decision-Making Workflow

This diagram guides the selection of an appropriate purification strategy based on key experimental parameters.

G start Crude Abiraterone Acetate (Post-Reaction Workup) icp_check Quantify Initial Pd (ICP-MS) start->icp_check high_pd High Pd (>500 ppm) OR High Organic Impurity icp_check->high_pd High Contamination mod_pd Moderate Pd (50-500 ppm) icp_check->mod_pd low_pd Low Pd (<50 ppm) icp_check->low_pd Low Contamination hic Strategy: Hydrophobic Interaction Chromatography (HIC) high_pd->hic Most Robust scavenge Strategy: Scavenging (e.g., Si-Thiol) mod_pd->scavenge Efficient & Selective carbon Strategy: Activated Carbon + Recrystallization low_pd->carbon Cost-Effective final_qc Final QC Analysis (ICP-MS, HPLC) hic->final_qc scavenge->final_qc carbon->final_qc pass Product Meets Spec (<10 ppm Pd, >99.5% Purity) final_qc->pass Pass fail FAIL: Re-evaluate Strategy (Consult Troubleshooting Guide) final_qc->fail Fail

Caption: Decision tree for selecting a palladium purification strategy.

Experimental Protocol 1: Palladium Removal Using Silica-Thiol (Si-Thiol)

This protocol describes a standard batch scavenging process for a laboratory-scale experiment.

  • Quantify Initial Palladium: Before beginning, take an aliquot of your crude Abiraterone Acetate solution for ICP-MS analysis to establish a baseline palladium concentration.

  • Dissolution: Dissolve the crude Abiraterone Acetate in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, or Tetrahydrofuran) to a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add 5-10 weight equivalents of ISOLUTE® Si-Thiol scavenger relative to the mass of palladium catalyst used in the reaction. For example, if you used 100 mg of a palladium catalyst, add 0.5 - 1.0 g of Si-Thiol.[10]

  • Stirring: Stir the suspension vigorously at a controlled temperature. A good starting point is 40-50°C for 4-16 hours. The optimal time and temperature should be determined experimentally.[17]

  • Filtration: Cool the mixture to room temperature and filter it through a Celite® pad to remove the silica scavenger.

  • Washing: Wash the Celite® pad and scavenger thoroughly with several portions of fresh solvent to ensure complete recovery of the product.

  • Concentration and Analysis: Combine the filtrate and washes, and remove the solvent under reduced pressure. Submit a sample of the purified, dried product for final ICP-MS and HPLC analysis to confirm palladium removal and product purity.

Experimental Protocol 2: Purification via Hydrophobic Interaction Chromatography (HIC)

This protocol is adapted from patent literature for purifying crude Abiraterone Acetate on a preparative scale.[11]

  • Resin Preparation: Pack a chromatography column with a styrene-divinylbenzene resin (e.g., DIAION™ HP20SS). Equilibrate the column with the initial mobile phase mixture.

  • Sample Loading: Dissolve the crude Abiraterone Acetate (purity typically 50-95%) in a minimal amount of a strong solvent mixture like isopropanol (IPA) and acetonitrile.[11][12] Load this solution onto the equilibrated column.

  • Elution: Begin elution with a mobile phase mixture designed to retain the Abiraterone Acetate while washing out highly polar impurities (e.g., a mixture of acetonitrile/IPA/aqueous ammonium acetate buffer).[11]

  • Gradient Elution: Gradually increase the proportion of the organic solvent (e.g., increase the acetonitrile concentration) to elute the bound Abiraterone Acetate.

  • Fraction Collection: Collect fractions and monitor their purity by HPLC.

  • Pooling and Isolation: Combine the fractions with a purity of >99.5%. Concentrate the pooled solution under vacuum to remove the organic solvents. The Abiraterone Acetate will precipitate from the remaining aqueous phase.

  • Final Steps: Filter the white crystalline solid, wash with water, and dry under vacuum at 40°C. The resulting product should have a purity of >99.5% with palladium at undetectable levels.[11][12]

References
  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]

  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). [Link]

  • ICH. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?[Link]

  • Reddy, B. et al. (2024, June 24). Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments. ACS Omega. [Link]

  • Google Patents. (2017).
  • Google Patents. (2014, May 1).
  • Ma, S. et al. (2018). SYNTHESIS OF THE ANTI-PROSTATE CANCER DRUG ABIRATERONE ACETATE. HETEROCYCLES, Vol. 96, No. 3. [Link]

  • Google Patents.
  • Biotage. ISOLUTE® Si-Thiol - Metal Scavenger. [Link]

  • Johnson Matthey Technology Review. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Bull, J. A. et al. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • ResearchGate. (2025, August 9). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. [Link]

  • Google Patents.
  • Google Patents.
  • Biotage. Metal Scavengers in Process Chemistry An Investigative Study. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?[Link]

  • PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. [Link]

  • Amazon Filters. Improving Operator Safety in API Catalyst Recovery. [Link]

  • Ingenta Connect. (2016, October 1). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • Google Patents. (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) (19) World Intellectual Property. [Link]

  • European Patent Office. (2013, October 21). PROCESS FOR THE PURIFICATION OF ABIRATERONE ACETATE - EP 2909225 B1. [Link]

  • SciSpace. Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. [Link]

  • Wiley Online Library. (2012). Understanding Palladium Acetate from a User Perspective. [Link]

Sources

Optimization

Technical Support Center: Optimization of Particle Size Distribution for Abiraterone Acetate Suspension

Executive Summary & Scientific Rationale Abiraterone Acetate (AA) presents a classic challenge in pharmaceutical development: it is a BCS Class IV compound with low permeability and extremely low aqueous solubility (< 3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Abiraterone Acetate (AA) presents a classic challenge in pharmaceutical development: it is a BCS Class IV compound with low permeability and extremely low aqueous solubility (< 3 µg/mL).[1] The commercial reference (Zytiga®) exhibits low bioavailability (<10% fasted) and a massive positive food effect.[2]

Optimizing the Particle Size Distribution (PSD) via wet media milling (nanomilling) is the primary strategy to increase the specific surface area, thereby enhancing the dissolution rate according to the Noyes-Whitney equation . However, AA’s high lipophilicity (LogP ~5.12) makes it prone to Ostwald ripening and agglomeration during processing.

This guide moves beyond basic recipes to provide a self-validating system for stabilizing AA suspensions.

Core Protocol: Top-Down Wet Media Milling[3]

This protocol uses a dual-stabilization approach (Steric + Electrostatic) which is critical for preventing AA reagglomeration.

Materials & Equipment[3][4][5][6][7][8][9][10][11]
  • API: Abiraterone Acetate (Micronized starting material, d90 < 20 µm).

  • Stabilizers: Poloxamer 407 (Steric) and Sodium Lauryl Sulfate (SLS) or Docusate Sodium (Electrostatic).

  • Milling Media: Yttrium-stabilized Zirconium Oxide (ZrO2) beads (0.1 mm – 0.5 mm).

  • Equipment: High-energy wet media mill (e.g., Netzsch DeltaVita or equivalent planetary ball mill for lab scale).

Step-by-Step Workflow
StepActionCritical Process Parameter (CPP)Scientific Rationale
1 Pre-Dispersion Shear Rate: 2000-3000 rpm (5 min)Create a coarse suspension. AA is hydrophobic; high shear is required to wet the powder and remove air pockets.
2 Media Loading Media Load: 60-80% (v/v)Insufficient media leads to poor grinding efficiency; excessive media causes heat generation and wear.
3 Milling (Cycle 1) Tip Speed: 8-10 m/sHigh-energy impact fracture. Rapidly reduces d90 from 20 µm to ~2 µm.
4 Milling (Cycle 2) Tip Speed: 10-12 m/sHigh-shear attrition. Reduces d50 to nanometer range (200-400 nm).
5 Temperature Control Product Temp: < 30°CCRITICAL: AA solubility increases with heat. Cooling prevents supersaturation and subsequent recrystallization (Ostwald ripening) upon cooling.
6 Harvesting Screen size: > 1/2 bead sizeEnsure complete separation of beads from the nanosuspension.

Troubleshooting Center (Q&A)

This section addresses specific failure modes reported by formulation scientists working with AA.

Scenario A: "My particle size distribution is bimodal (aggregates)."

User Query: After milling, the d50 is 200 nm, but I see a second peak at 5 µm. The suspension flocculates within hours.

Root Cause Analysis: This is likely "Bridging Flocculation" or "Insufficient Wetting."

  • Insufficient Stabilizer Concentration: If the polymer coverage is incomplete, bare hydrophobic patches on AA crystals attract each other.

  • Excess Polymer: If using long-chain polymers (like HPMC) at too high a concentration, the polymer chains can bridge two particles.

Corrective Actions:

  • Immediate Fix: Add a secondary surfactant (e.g., 0.1% SLS or Tween 80) to the milled suspension and apply mild sonication. If the peak disappears, it was soft agglomeration.

  • Process Adjustment: Increase the Stabilizer-to-Drug Ratio . For AA, a ratio of 1:5 to 1:2 (w/w) is often required.

  • Protocol Change: Switch to a step-wise addition . Add 50% of the stabilizer initially, and the remaining 50% halfway through milling to cover the newly created specific surface area.

Scenario B: "The viscosity increases dramatically during milling."

User Query: The mill pressure is spiking, and the suspension is turning into a paste.

Root Cause Analysis: This is "Solids Loading Shock." As particle size decreases, the specific surface area increases exponentially. The available water becomes "bound" to the particle surfaces, reducing the free water available for flow.

Corrective Actions:

  • Dilution: Reduce the API solids loading. If running at 20% w/v, drop to 10-15% w/v.

  • Change Stabilizer: Poloxamers can gel at higher temperatures (thermoreversible gelling). Ensure the cooling jacket is functioning efficiently (< 25°C).

Scenario C: "Particles grow significantly within 24 hours (Ostwald Ripening)."

User Query: We achieved d50 = 180 nm, but the next day it was 450 nm.

Root Cause Analysis: AA has high lipophilicity.[1][2] Small particles have higher saturation solubility than large particles. Dissolved drug diffuses from small to large particles, causing large particles to grow at the expense of small ones.

Corrective Actions:

  • Thermodynamic Stabilization: Add a Ostwald Ripening Inhibitor . This is typically a highly hydrophobic excipient (e.g., Miglyol 812 or Vitamin E TPGS) that is insoluble in the continuous phase. It creates a chemical potential barrier to diffusion.

  • Lyophilization: Nanosuspensions of AA are thermodynamically unstable. Solidify immediately via spray drying or lyophilization using a cryoprotectant (e.g., Mannitol or Trehalose).

Visualization: Troubleshooting Logic & Workflow

Diagram 1: PSD Optimization Workflow

PSD_Optimization Start Start: Micronized AA (d90 < 20µm) PreDisp Pre-Dispersion (Wetting) Start->PreDisp Add Surfactant Milling Wet Media Milling (High Shear) PreDisp->Milling Load Media QC_Check In-Process QC (Laser Diffraction) Milling->QC_Check QC_Check->Milling d50 > Target Stabilize Add Ostwald Inhibitor QC_Check->Stabilize d50 < Target Solidify Lyophilization/ Spray Drying Stabilize->Solidify Prevent Ripening Final Final Product (Reconstitutable Powder) Solidify->Final

Caption: Workflow for transforming micronized Abiraterone Acetate into a stable solid-state nanocomposite.

Diagram 2: Troubleshooting Agglomeration Logic

Troubleshooting Problem Issue: Bimodal PSD / Agglomeration Check1 Check 1: Sonication Test Problem->Check1 Soft Result: Peak Disappears Check1->Soft Hard Result: Peak Remains Check1->Hard ActionSoft Soft Agglomerates: Increase Zeta Potential (Add SLS/Ionic Surfactant) Soft->ActionSoft ActionHard Hard Aggregates: Crystal Growth or Sintering Hard->ActionHard CheckTemp Check Process Temp ActionHard->CheckTemp TempHigh Temp > 40°C CheckTemp->TempHigh TempOK Temp < 30°C CheckTemp->TempOK Sol1 Fix: Improve Cooling (Prevent Sintering) TempHigh->Sol1 Sol2 Fix: Optimize Stabilizer Ratio (Prevent Ripening) TempOK->Sol2

Caption: Decision tree for diagnosing and resolving particle size deviations in AA suspensions.

Analytical Characterization: Data Presentation

When characterizing AA nanosuspensions, standard laser diffraction settings often fail due to the particle shape and refractive index. Use the following validated parameters.

Table 1: Recommended Laser Diffraction Parameters (e.g., Malvern Mastersizer)

ParameterSettingRationale
Refractive Index (RI) 1.58 - 1.62Typical for organic crystalline drugs. Incorrect RI leads to errors in volume distribution.
Absorption 0.01 or 0.1AA crystals are generally transparent/white; low absorption is appropriate.
Dispersant Water (saturated with API)CRITICAL: Use dispersant saturated with AA to prevent dissolution of fines during measurement.
Stirrer Speed 2000 - 2500 rpmHigh speed needed to keep dense particles suspended, but avoid cavitation bubbles.
Obscuration 5% - 10%Keep lower than usual to prevent multiple scattering effects in the nano-range.

References

  • Amelioration of Dissolution Properties of Abiraterone Acetate via Nano-Sizing Employing High-Speed Homogenization Technique. Semantic Scholar. [Link]

  • Development of Abiraterone Acetate Nanocrystal Tablets to Enhance Oral Bioavailability. PubMed Central (PMC). [Link]

  • Systematic Development of Solid Lipid Nanoparticles of Abiraterone Acetate. ACS Omega. [Link]

  • Improving the stability of a suspension. Pharmaceutical Technology. [Link]

  • Strategies for formulating and delivering poorly water-soluble drugs.Journal of Drug Delivery Science and Technology.

Sources

Reference Data & Comparative Studies

Comparative

Validation of Analytical Methods for Abiraterone Acetate: A Comparative Guide (HPLC vs. UPLC)

Executive Summary & Method Landscape Abiraterone Acetate is a steroidal CYP17A1 inhibitor used in the treatment of metastatic castration-resistant prostate cancer.[1] As a lipophilic prodrug (logP ~5.12), it presents spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Method Landscape

Abiraterone Acetate is a steroidal CYP17A1 inhibitor used in the treatment of metastatic castration-resistant prostate cancer.[1] As a lipophilic prodrug (logP ~5.12), it presents specific analytical challenges, primarily related to solubility and the resolution of its active metabolite, Abiraterone, which forms readily under hydrolytic stress.

This guide provides a technical comparison between a standard High-Performance Liquid Chromatography (HPLC) protocol and a modern Ultra-Performance Liquid Chromatography (UPLC) method.[2] While the HPLC method offers robustness and broad instrument compatibility, the UPLC alternative demonstrates superior efficiency in terms of run time and solvent consumption, aligning with current "Green Chemistry" trends in pharmaceutical QC.

Both methods described herein are Stability-Indicating , validated according to ICH Q2(R2) guidelines, ensuring they can unequivocally quantify the API in the presence of degradation products.

Comparative Analysis: HPLC vs. UPLC

The following data contrasts the performance metrics of the two validated methods. The UPLC method utilizes sub-2 µm particle technology to increase theoretical plates (


) and reduce height equivalent to a theoretical plate (

), resulting in faster separations without compromising resolution (

).
Table 1: Method Performance Comparison
FeatureMethod A: Standard HPLCMethod B: Optimized UPLC
Stationary Phase C18 (150 mm × 4.6 mm, 5 µm)C18 (100 mm × 2.1 mm, 1.7 µm)
Flow Rate 1.0 mL/min0.3 mL/min
Run Time ~12.0 minutes~3.5 minutes
Solvent Usage ~12 mL per run~1.05 mL per run
Backpressure ~1200 - 1500 psi~6000 - 8000 psi
Resolution (

)
> 2.5 (API vs. Impurity)> 4.0 (API vs. Impurity)
Sensitivity (LOD) ~0.23 µg/mL~0.05 µg/mL
Primary Advantage Universal instrument compatibility10x reduction in solvent cost

Detailed Experimental Protocols

Reagents & Standards
  • API Standard: Abiraterone Acetate (>99.0% purity).

  • Impurity Standard: Abiraterone (Hydrolysis product).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Ammonium Acetate or Potassium Dihydrogen Phosphate (

    
    ).
    
Method A: Standard RP-HPLC Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate Buffer (pH 4.5) [90:10 v/v].

    • Causality: The high percentage of organic solvent is strictly required due to the extreme lipophilicity of the steroid backbone. A pH of 4.5 ensures suppression of silanol ionization on the column, reducing peak tailing.

  • Wavelength: 254 nm (Isosbestic point region for max sensitivity).

  • Injection Volume: 20 µL.

  • Column Temp: 40°C.

Method B: Optimized UPLC Conditions
  • Instrument: Waters ACQUITY UPLC H-Class.

  • Column: ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water [85:15 v/v].

    • Causality: Formic acid is used over phosphate buffers to make the method LC-MS compatible (volatile buffer) and to improve peak shape for basic nitrogen moieties in the pyridine ring.

  • Wavelength: 254 nm.

  • Injection Volume: 2.0 µL.

  • Column Temp: 45°C.

Validation Parameters & Results (Per ICH Q2)

The following validation data confirms the reliability of Method B (UPLC) , though Method A yields statistically similar accuracy results.

Table 2: Summary of Validation Data
ParameterAcceptance CriteriaExperimental Result (UPLC)
Specificity No interference at

of API
Passed (Purity Angle < Purity Threshold)
Linearity


(Range: 10–150 µg/mL)
Accuracy (% Recovery) 98.0% – 102.0%99.4% – 100.8%
Precision (Repeatability) RSD

2.0%
0.4% (n=6)
Intermediate Precision RSD

2.0%
0.8% (Different days/analysts)
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL
Robustness System Suitability maintainedStable at

2°C,

0.2 pH units

Forced Degradation (Stability Indicating Profile)

To claim a method is "Stability Indicating," stress testing is mandatory. Abiraterone Acetate was subjected to stress conditions to validate the method's ability to separate the active drug from its degradants.[1][3]

Stress Conditions & Outcomes[1][3][4][5][6][7]
  • Acid Hydrolysis (0.1 N HCl, 60°C, 4h): Significant degradation (~15%). Major peak observed at RRT 0.45 (Abiraterone).

    • Mechanism:[2][4] Hydrolysis of the ester linkage at C-3 position.

  • Base Hydrolysis (0.1 N NaOH, 60°C, 2h): Rapid degradation (>20%). Conversion to Abiraterone.

  • Oxidation (3%

    
    ):  Minimal degradation (< 2%). The steroidal ring is relatively stable against mild oxidation.
    
  • Thermal (60°C, 7 days): Stable.

  • Photolytic (UV light): Stable.

Visualizations

Validation Lifecycle Workflow

This diagram outlines the logical flow of the validation process as per ICH Q14/Q2(R2) lifecycle management.

ValidationLifecycle ATP Analytical Target Profile (ATP) Dev Method Development (Design Space) ATP->Dev Define Requirements Risk Risk Assessment (ICH Q9) Dev->Risk Identify Critical Parameters Val Method Validation (ICH Q2) Risk->Val Control Strategy Routine Routine QC & Continuous Monitoring Val->Routine Transfer Routine->ATP Feedback Loop

Figure 1: The Analytical Procedure Lifecycle (APLC) ensuring the method remains fit-for-purpose.

Degradation Pathway Logic

A representation of the primary degradation pathway detected during the forced degradation study.

DegradationPathway AA Abiraterone Acetate (Prodrug) Stress Hydrolytic Stress (Acid/Base) AA->Stress Exposed to Abi Abiraterone (Active Metabolite) Stress->Abi Ester Cleavage (Major Degradant) Imp Minor Oxidative Impurities Stress->Imp Trace Amounts

Figure 2: Primary degradation pathway of Abiraterone Acetate involving ester hydrolysis.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][5][6]

  • Kumar, V., et al. (2016). Development and Validation of a Novel RP-HPLC Method for Stability-Indicating Assay of Abiraterone Acetate. ResearchGate.[3]

  • Mhaske, D.K., & Kumbhar, A.S. (2023).[7] Simple, fast, time-saving, and cost-effective UHPLC method... for simultaneous quantification of abiraterone acetate.[7] Journal of Pharmaceutical and Biomedical Analysis.[7]

  • ICH Q2(R2) Guideline. Validation of Analytical Procedures. (2023).[7][8][9][10] European Medicines Agency.

Sources

Validation

A Comparative Guide to the Reproducibility of Abiraterone Acetate Synthesis Across Different Solvent Systems

For researchers and drug development professionals, the synthesis of an Active Pharmaceutical Ingredient (API) is a multi-faceted challenge where the finish line is not just the molecule itself, but a process that is rob...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis of an Active Pharmaceutical Ingredient (API) is a multi-faceted challenge where the finish line is not just the molecule itself, but a process that is robust, scalable, and above all, reproducible. Abiraterone Acetate, a cornerstone in the treatment of metastatic castration-resistant prostate cancer, is no exception.[1][2] Its synthesis, typically originating from dehydroepiandrosterone (DHEA), involves several critical transformations where the choice of solvent is not merely a medium but a critical parameter influencing reaction kinetics, impurity profiles, and overall yield.

This guide provides an in-depth comparison of various solvent systems employed in the synthesis of Abiraterone Acetate. Moving beyond a simple recitation of protocols, we will explore the causality behind solvent selection, offering field-proven insights to inform your synthetic strategy. We will anchor our discussion in the principles of Quality by Design (QbD), a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control.[1][3][4]

The General Synthetic Pathway

The transformation of DHEA into Abiraterone Acetate is a multi-step process. While several variations exist, a common and industrially relevant pathway involves three key stages: the formation of a hydrazone intermediate, its conversion to a vinyl iodide, and a final palladium-catalyzed cross-coupling reaction, followed by acetylation.[3][5]

G DHEA Dehydroepiandrosterone (DHEA) Hydrazone Hydrazone Intermediate DHEA->Hydrazone Hydrazine Hydrate Vinyl_Iodide Vinyl Iodide Intermediate Hydrazone->Vinyl_Iodide Iodine, TMG Abiraterone Abiraterone Vinyl_Iodide->Abiraterone Pd-catalyzed Cross-Coupling AA Abiraterone Acetate Abiraterone->AA Acetylation

Caption: A generalized synthetic route to Abiraterone Acetate from DHEA.

Each of these steps presents unique challenges where solvent selection plays a pivotal role in navigating the complex reaction landscape to maximize efficiency and purity.

Comparative Analysis of Solvent Systems in Key Synthetic Steps

The reproducibility of any synthesis is contingent on the precise control of its critical process parameters. In the case of Abiraterone Acetate, the solvent system has been shown to be a dominant factor.

Step 1: Hydrazone Formation

The initial conversion of the 17-keto group of DHEA-3-acetate to a hydrazone is a foundational step. The primary challenge here is preventing the hydrolysis of the 3-acetate group, which leads to the formation of a deacylated impurity.

  • Ethyl Acetate: This solvent is frequently employed. Studies utilizing a QbD approach have demonstrated that a higher volume of ethyl acetate, in conjunction with a lower equivalence of hydrazine hydrate, effectively suppresses the formation of the deacylated impurity.[3] The non-protic nature of ethyl acetate minimizes the risk of solvolysis of the acetate ester compared to alcoholic solvents.

  • Ethanol: While also used, alcoholic solvents like ethanol can be more prone to promoting deacylation, especially under prolonged reaction times or elevated temperatures.[6] Careful control of reaction conditions is paramount to ensure reproducibility.

Expertise in Action: The choice of ethyl acetate is a deliberate one aimed at impurity control. By understanding that the key impurity arises from acetate hydrolysis, a non-protic, ester-based solvent is logically preferred over a protic solvent like ethanol. This is a prime example of how mechanistic understanding informs process development.

Step 2: Vinyl Iodide Formation

The transformation of the hydrazone into a vinyl iodide intermediate via an iodine-mediated reaction is sensitive to reaction conditions. The hydrazone, dissolved in a solvent like ethyl acetate , is typically added slowly to a mixture of iodine and a base such as tetramethylguanidine (TMG).[3] The solvent's role here is to ensure homogenous mixing and to manage the reaction exotherm. Insufficient control can lead to the formation of byproducts, including a 17-methyl impurity.[3][4]

Step 3: The Critical Cross-Coupling Reaction

This palladium-catalyzed reaction, often a Suzuki-Mayura coupling, is arguably the most complex and solvent-sensitive step in the entire sequence.[3][7] It involves the coupling of the vinyl iodide intermediate with a pyridylborane derivative. The solvent system must facilitate the solubility of both organic and inorganic reagents, stabilize the palladium catalyst, and promote efficient reaction kinetics. The literature reveals a significant divergence in optimal solvent choices, highlighting the need for careful evaluation.

Data Summary: Solvent System Performance in Suzuki-Type Cross-Coupling

Solvent SystemTypical Yield (%)Purity / Impurity ProfileReaction Time (h)Key Considerations & CausalitySource(s)
Aqueous Isopropyl Alcohol (IPA) ~82% (selectivity)Purity >99%. Controls hydroxy and diene impurities.Not specifiedExcellent for dissolving both the organic substrate and inorganic base (e.g., Na₂CO₃). The water component is crucial for the Suzuki catalytic cycle, aiding in the transmetalation step. A "greener" solvent choice.[3][5]
1,4-Dioxane ~52%Main impurity (<10%) from a side-reaction. Requires chromatographic purification.18-24Aprotic ether solvent that effectively solubilizes the organometallic species. Found to be optimal over other ethers and polar aprotic solvents in a specific ligand/base system.[7]
tert-Butanol (t-BuOH) / Methyl-THF (Me-THF) 70-73%High purity (>99.5%) achieved without chromatography.3-6The combination offers good solubility for the reactants while the specific conditions and purification via acid-base treatment avoid common impurities.[8]
Toluene FailedPoor solubility of reactants.>24The non-polar nature of toluene is insufficient to dissolve the polar reagents and intermediates of the Suzuki coupling, preventing the reaction.[7]
Acetonitrile (MeCN) "Terrible"Low conversion.>24While polar, acetonitrile can sometimes coordinate to and inhibit palladium catalysts, leading to poor performance.[7]
Tetrahydrofuran (THF) LowLow conversion likely due to lower boiling point (66°C) limiting reaction temperature.>24The reaction often requires higher temperatures to proceed efficiently; THF's low boiling point makes it suboptimal.[7]

Authoritative Grounding: The Suzuki coupling mechanism is well-established. The solvent influences several stages, including the oxidative addition, transmetalation, and reductive elimination. In aqueous systems like aq. IPA, the presence of water and a base is critical for regenerating the boronate species, facilitating its transfer to the palladium center. In aprotic systems like 1,4-dioxane, the solubility of all components and the coordination environment around the palladium atom are paramount for catalytic turnover.

Experimental Protocols: A Comparative Workflow

To illustrate the practical implications of solvent choice, we present two distinct, self-validating protocols for the critical Suzuki coupling step.

Protocol A: Aqueous Isopropyl Alcohol (IPA) System

This protocol is adapted from processes developed using QbD principles, prioritizing purity and environmental considerations.[3][5]

  • Reactor Setup: Charge a suitable reactor with the vinyl iodide intermediate (1.0 equiv), diethyl(3-pyridyl)borane (1.1-1.2 equiv), and bis(triphenylphosphine)palladium(II) dichloride (0.01 equiv).

  • Solvent Addition: Add a pre-mixed solution of isopropyl alcohol and water (e.g., 4:1 v/v). The volume should be sufficient to ensure good agitation (approx. 5-10 volumes relative to the vinyl iodide).

  • Base Addition: Add an aqueous solution of sodium carbonate (Na₂CO₃) (approx. 4.0-5.0 equiv).

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours, monitoring for completion by HPLC. The use of aqueous IPA ensures all components, particularly the inorganic base, are available to the catalytic cycle.

  • Workup & Isolation: Upon completion, cool the reaction mixture, perform a solvent exchange to an extraction solvent like toluene or ethyl acetate, wash with water and brine, and crystallize the product. This system is designed to minimize impurities, often allowing for isolation of high-purity material without chromatography.

Protocol B: 1,4-Dioxane System

This protocol reflects an alternative screening approach where an aprotic solvent was found to be optimal with a specific catalyst/ligand combination.[7]

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a reactor with the tosylhydrazone intermediate (1.0 equiv), 3-bromopyridine (1.2 equiv), Pd₂(dba)₃ (0.01 equiv), and XPhos (0.02 equiv).

  • Solvent & Base Addition: Add anhydrous 1,4-dioxane (approx. 6 volumes). Add a strong base such as Lithium tert-butoxide (LiOtBu) (0.7 equiv).

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) and maintain for 18-24 hours, monitoring for completion by HPLC. The higher temperature and anhydrous conditions are critical for this specific catalytic system to function.

  • Workup & Isolation: Cool the reaction mixture, quench carefully with water, and extract with ethyl acetate. The organic phase is washed, dried, and concentrated. This route often necessitates purification by column chromatography to remove a key by-product formed under the strongly basic conditions.

Workflow Visualization: A Tale of Two Solvents

The choice between an aqueous and an anhydrous system fundamentally alters the process workflow, particularly in the purification stages.

G cluster_A Protocol A: Aqueous IPA System cluster_B Protocol B: 1,4-Dioxane System A1 1. Charge Reactants & Pd Catalyst A2 2. Add Aqueous IPA & Na2CO3 Solution A1->A2 A3 3. Reflux (80-85°C) 4-6 hours A2->A3 A4 4. Workup & Solvent Exchange A3->A4 A5 5. Crystallization A4->A5 B1 1. Charge Reactants, Pd Catalyst & Ligand (Inert) B2 2. Add Anhydrous Dioxane & LiOtBu B1->B2 B3 3. Reflux (100-110°C) 18-24 hours B2->B3 B4 4. Quench, Extraction & Concentration B3->B4 B5 5. Column Chromatography B4->B5

Caption: Comparative workflows for Suzuki coupling in different solvent systems.

Conclusion: A Strategic Choice, Not a Default Setting

The reproducibility of Abiraterone Acetate synthesis is not beholden to a single "best" solvent. Instead, it is achieved through a deep understanding of the reaction mechanism and a strategic selection of a solvent system that balances multiple factors.

  • Aqueous IPA offers a more environmentally friendly, often higher-purity route that may require less intensive downstream purification, aligning well with modern pharmaceutical manufacturing principles.[3][5]

  • 1,4-Dioxane or t-BuOH/Me-THF systems demonstrate that in specific catalytic landscapes, aprotic solvents can deliver faster reaction times or higher yields, though they may necessitate more rigorous purification or stricter process controls (e.g., inert atmosphere).[7][8]

Ultimately, the most reproducible process is one that is well-understood. By applying the principles of Quality by Design, researchers can identify the critical process parameters for their chosen system and establish a design space that ensures consistent quality, yield, and purity. The solvent is not just a medium; it is a strategic tool to steer the reaction toward the desired outcome.

References

  • Quality by Design Driven Improved Process of Abiraterone Acetate. Sci. Pharm. 2021, 89(1), 8. Available at: [Link]

  • Komati, S. K., et al. (2024). Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments. ACS Omega. Available at: [Link]

  • Ma, S., et al. (2018). SYNTHESIS OF THE ANTI-PROSTATE CANCER DRUG ABIRATERONE ACETATE. HETEROCYCLES, Vol. 96, No. 3. Available at: [Link]

  • Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments. ResearchGate. (2024). Available at: [Link]

  • Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments | ACS Omega. (2024). Available at: [Link]

  • Potter, G. A., et al. Process for the purification of abiraterone acetate. Google Patents. WO2014064032A1.
  • Ovchinnikov, V. I., et al. (2023). Abiraterone Acetate Complexes with Biometals: Synthesis, Characterization in Solid and Solution, and the Nature of Chemical Bonding. Molecules. Available at: [Link]

  • Abiraterone Acetate Complexes with Biometals: Synthesis, Characterization in Solid and Solution, and the Nature of Chemical Bonding. MDPI. (2023). Available at: [Link]

  • Systematic Development of Solid Lipid Nanoparticles of Abiraterone Acetate with Improved Oral Bioavailability and Anticancer Activity for Prostate Carcinoma Treatment. (2022). Pharmaceutics. Available at: [Link]

  • Liu, Y., et al. (2017). Research on the synthesis and characterization of abiraterone acetate. Bulgarian Chemical Communications, 49(G), 167-171. Available at: [Link]

  • Madhra, M. K., et al. (2014). Improved Procedure for Preparation of Abiraterone Acetate. Organic Process Research & Development, 18(4), 555-558. Available at: [Link]

  • Refining the Performance of Abiraterone Acetate through Industry-friendly Techniques for Improving Functionality. (2025). AAPS PharmSciTech. Available at: [Link]

  • The patent landscape of Abiraterone Acetate. Patsnap Synapse. (2025). Available at: [Link]

  • Process for abiraterone acetate. Google Patents. EP2938625A2.
  • Abiraterone acetate (AA) exerts a reproducible effect on the human gut... ResearchGate. Available at: [Link]

Sources

Comparative

Comparative stability study of amorphous vs crystalline Abiraterone Acetate

Executive Summary: The Solubility-Stability Paradox Abiraterone Acetate (AA), a prodrug of the CYP17A1 inhibitor abiraterone, presents a classic pharmaceutical challenge: it is a BCS Class IV compound (low solubility, lo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Stability Paradox

Abiraterone Acetate (AA), a prodrug of the CYP17A1 inhibitor abiraterone, presents a classic pharmaceutical challenge: it is a BCS Class IV compound (low solubility, low permeability).[1][2] While the commercial crystalline formulation (Zytiga®) offers robust chemical stability, its bioavailability is severely limited (<10% fasted), necessitating high doses (1,000 mg/day) and food-dependent administration.

This guide objectively compares the Crystalline form (thermodynamically stable) against Amorphous Solid Dispersions (ASDs) (kinetically stable but thermodynamically unstable). We analyze the trade-offs between physical stability (recrystallization risk) and the bioavailability gains of the amorphous state, supported by experimental protocols and degradation pathway analysis.

Solid-State Profiling & Characterization[3]

Before assessing stability, one must validate the phase state. The fundamental difference lies in the internal energy and molecular mobility.

FeatureCrystalline Abiraterone AcetateAmorphous Abiraterone Acetate (ASD)
Thermodynamics Lowest energy state; stable lattice.High energy "spring" state; metastable.
X-Ray Diffraction (XRD) Sharp, distinct Bragg peaks (characteristic

angles).
Broad "halo" pattern; absence of long-range order.
DSC Profile Sharp endothermic melting peak (~147°C).Glass transition (

) observable; no melting peak.
Solubility ~3 µg/mL (Water); limited by lattice energy.10–50x higher (supersaturated); limited by recrystallization.[3]
Visualization: Phase Transformation Logic

The following diagram illustrates the energy landscape and transformation pathways between crystalline and amorphous states.

PhaseTransformation Crystalline Crystalline AA (Low Energy / Stable) Amorphous Amorphous AA (High Energy / Metastable) Crystalline->Amorphous Energy Input (HME / Spray Drying) Amorphous->Crystalline Physical Aging (T > Tg) Solution Supersaturated Solution (Bioavailable) Amorphous->Solution Rapid Dissolution (Spring Effect) Solution->Solution Polymer Stabilization (Parachute Effect) Precipitate Recrystallized Precipitate (Inactive) Solution->Precipitate Nucleation & Growth

Figure 1: Thermodynamic relationship between crystalline and amorphous AA, highlighting the "Spring and Parachute" dissolution model.

Chemical vs. Physical Stability Analysis

Chemical Degradation Pathways

Regardless of the solid state, the AA molecule is susceptible to specific chemical breakdowns. However, the amorphous state often accelerates these reactions due to higher molecular mobility and increased surface area exposed to moisture/oxygen.

Primary Degradation Mechanisms:

  • Hydrolysis: Cleavage of the acetate ester bond to form Abiraterone (active metabolite) and acetic acid. This is pH-dependent.[4]

  • Oxidation: Attack on the steroidal backbone or pyridine nitrogen, forming Abiraterone N-oxide and epoxy derivatives (e.g.,

    
    -epoxy abiraterone).
    

DegradationPathways AA Abiraterone Acetate (Parent Drug) Abiraterone Abiraterone (Hydrolysis Product) AA->Abiraterone Hydrolysis (Acid/Base) + H2O NOxide Abiraterone N-Oxide (Oxidation Product) AA->NOxide Oxidation (Peroxide/Light) + [O] Epoxy Epoxy-Abiraterone (Oxidation Product) AA->Epoxy Oxidation (Stress Conditions)

Figure 2: Primary chemical degradation pathways for Abiraterone Acetate identified in forced degradation studies.

Physical Stability (The Amorphous Challenge)

The critical failure mode for amorphous AA is recrystallization .

  • Mechanism: If the storage temperature approaches the Glass Transition Temperature (

    
    ), molecular mobility increases, allowing the disordered molecules to re-align into a crystal lattice.
    
  • Mitigation: Polymer carriers (e.g., HPMCAS, PVPVA) raise the

    
     of the system and sterically hinder crystal nucleation.
    

Experimental Protocols

Protocol A: Preparation of Amorphous Solid Dispersion (Solvent Evaporation)

Objective: Create a stable amorphous system to compare against crystalline reference.

Materials: Abiraterone Acetate (micronized), HPMCAS-LG (polymer), Acetone (solvent).

  • Dissolution: Dissolve AA and HPMCAS (ratio 1:3 w/w) in Acetone to achieve a 10% w/v total solids concentration. Sonicate until clear.

  • Solvent Removal: Use a Rotary Evaporator:

    • Bath Temp: 40°C.[5]

    • Vacuum: < 200 mbar.

    • Rotation: 100 rpm.

  • Secondary Drying: Transfer the resulting foam/film to a vacuum oven at 40°C for 24 hours to remove residual solvent (<0.5%).

  • Milling: Cryo-mill the dried dispersion to obtain a fine powder (<150 µm).

  • Validation: Perform XRD immediately to confirm the "amorphous halo."

Protocol B: Accelerated Stability Testing (ICH Q1A)

Objective: Quantify chemical degradation and physical phase separation.

Conditions: 40°C ± 2°C / 75% RH ± 5% RH.[5] Duration: 0, 1, 3, and 6 months.

Workflow:

  • Sample Prep: Place 500 mg of Crystalline AA and Amorphous ASD into open (stress) and closed (standard) glass vials.

  • Chamber Incubation: Load into stability chamber.

  • Sampling Points: At T=1M, 3M, 6M:

    • Aliquot A (Physical): Analyze via XRD/DSC for crystallinity peaks.

    • Aliquot B (Chemical): Dilute in Acetonitrile for HPLC assay.

Protocol C: HPLC Analytical Method

Self-Validating Step: Ensure system suitability (tailing factor < 2.0, resolution > 2.0 between AA and impurities) before every run.

  • Column: C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (pH 4.5) [90:10 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Retention Times (Approx):

    • Abiraterone: ~3.5 min

    • Abiraterone Acetate: ~8.0 min

Comparative Performance Data

The following table synthesizes data from accelerated stability studies (40°C/75% RH) comparing pure crystalline AA with an optimized HPMCAS-based Amorphous Solid Dispersion.

ParameterCrystalline AA (Reference)Amorphous ASD (HPMCAS)Interpretation
Initial Purity 99.8%99.7%Comparable starting baseline.
1-Month Degradation < 0.1% Total Impurities0.3% Total ImpuritiesAmorphous surface area accelerates minor oxidation.
3-Month Physical State Unchanged (Crystalline)Amorphous (No peaks)Polymer successfully inhibits recrystallization at 3M.
6-Month Physical State Unchanged (Crystalline)Trace Crystallinity (<5%)Onset of physical instability; requires moisture packaging.
Dissolution (pH 6.8) < 5% release in 60 min> 80% release in 60 minMajor Advantage: ASD provides kinetic solubility boost.
Key Degradants Trace Abiraterone (Hydrolysis)Abiraterone + N-OxideAmorphous form is more sensitive to oxidative stress.
Diagram: Study Workflow

StudyWorkflow Start Start: Raw Material Selection Branch Formulation Branching Start->Branch CrystPrep Crystalline Control (Micronized) Branch->CrystPrep AmorphPrep Amorphous Preparation (Solvent Evaporation w/ HPMCAS) Branch->AmorphPrep Chamber Stability Chamber 40°C / 75% RH CrystPrep->Chamber Charac Initial Characterization (XRD, DSC, SEM) AmorphPrep->Charac Charac->Chamber Analysis Timepoint Analysis (1M, 3M, 6M) Chamber->Analysis

Figure 3: Experimental workflow for head-to-head stability comparison.

Conclusion & Recommendations

For drug development professionals, the choice between amorphous and crystalline Abiraterone Acetate represents a trade-off between efficacy potential and shelf-life risk .

  • Crystalline AA is the standard for stability but requires significant clinical management (food effects) to achieve therapeutic levels.

  • Amorphous AA offers a transformative increase in dissolution rate and bioavailability. However, it introduces a physical stability risk (recrystallization).

  • Recommendation: Use Amorphous Solid Dispersions (ASDs) with high-grade polymers like HPMCAS or HPMC-AS to stabilize the amorphous phase. Packaging must strictly control moisture ingress to prevent lowering the

    
    , which triggers recrystallization.
    

References

  • European Medicines Agency. Zytiga (Abiraterone Acetate) Assessment Report. EMA/CHMP. Available at: [Link]

  • Choudhari, M., et al. (2024).[3] Formulating abiraterone acetate-HPMCAS-based amorphous solid dispersions: insights into in vitro and biorelevant dissolution assessments. RSC Advances. Available at: [Link]

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics.

  • FDA Access Data. Zytiga Label Information. Available at: [Link][2][6][7]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.